molecular formula C17H16FNO2 B567690 Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate CAS No. 1255574-62-9

Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate

Cat. No.: B567690
CAS No.: 1255574-62-9
M. Wt: 285.318
InChI Key: IGJYPXXIOMBUNS-UHFFFAOYSA-N
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Description

Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate is a chemical compound with the CAS Registry Number 1255574-62-9 and the molecular formula C 17 H 16 FNO 2 . This carbamate derivative features a cyclopropyl ring and a 4-fluorophenyl group, a structure that places it within a class of compounds recognized for their utility in synthetic and medicinal chemistry research . Carbamate compounds, in general, have been widely investigated in scientific studies for their potential biological activities and are frequently employed as key intermediates or building blocks in organic synthesis and pharmaceutical development . For instance, research into structurally related compounds has explored their affinities for various neurological targets, such as the dopamine transporter (DAT) . The presence of the fluorophenyl group is a common modification in drug discovery, often used to influence a molecule's potency, metabolic stability, and binding affinity . Researchers value this compound for constructing more complex molecular architectures or for probing structure-activity relationships (SAR). This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Please handle with appropriate care and adhere to all relevant safety protocols.

Properties

IUPAC Name

benzyl N-[1-(4-fluorophenyl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO2/c18-15-8-6-14(7-9-15)17(10-11-17)19-16(20)21-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJYPXXIOMBUNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682016
Record name Benzyl [1-(4-fluorophenyl)cyclopropyl]carbamate
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Molecular Weight

285.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-62-9
Record name Carbamic acid, N-[1-(4-fluorophenyl)cyclopropyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255574-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl [1-(4-fluorophenyl)cyclopropyl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of a Protected Cyclopropylamine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate

Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate is a valuable synthetic intermediate in medicinal chemistry and drug development. Its structure combines three key motifs: a rigid cyclopropane ring that imparts unique conformational constraints, a 4-fluorophenyl group, a common feature in bioactive molecules that can enhance metabolic stability and binding affinity, and a benzyl carbamate (Cbz) protected amine. The Cbz group is a cornerstone of peptide synthesis and amine protection, offering robust stability under various conditions while allowing for clean removal, typically via hydrogenolysis.[1]

This guide provides a comprehensive overview of a reliable and well-established synthetic route to this target molecule. We will delve into the strategic choices behind the selected pathway, explain the underlying reaction mechanisms, and provide detailed, field-proven protocols suitable for researchers and process chemists. The synthesis is logically divided into two main stages: the construction of the core intermediate, 1-(4-fluorophenyl)cyclopropanamine, followed by the crucial N-protection step.

Overall Synthetic Strategy: A Retrosynthetic Approach

The synthesis of the target carbamate is most efficiently approached by first constructing the core amine and then installing the benzyl carbamate protecting group. The key disconnection is at the carbamate's N-C bond, revealing the precursor amine and benzyl chloroformate. The primary synthetic challenge, therefore, lies in the efficient preparation of the sterically hindered tertiary amine, 1-(4-fluorophenyl)cyclopropanamine.

A robust method to forge this amine is through a rearrangement reaction that forms the C-N bond while simultaneously removing a carbon atom. The Hofmann rearrangement, which converts a primary amide into a primary amine with one fewer carbon, is ideally suited for this transformation.[2][3] This strategy requires the synthesis of 1-(4-fluorophenyl)cyclopropanecarboxamide, which is readily accessible from the corresponding nitrile.

The complete forward synthesis pathway is illustrated below.

Synthetic_Scheme cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis A 4-Fluorophenylacetonitrile C 1-(4-Fluorophenyl)cyclopropanecarbonitrile A->C B 1,2-Dibromoethane D 1-(4-Fluorophenyl)cyclopropanecarboxamide C->D E 1-(4-Fluorophenyl)cyclopropanamine D->E G Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate E->G F Benzyl Chloroformate

Caption: Overall synthetic pathway for Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate.

Part 1: Synthesis of the Core Intermediate: 1-(4-fluorophenyl)cyclopropanamine

This stage focuses on constructing the sterically demanding 1-aryl-cyclopropylamine core. The chosen pathway proceeds through a nitrile intermediate, which is subsequently hydrolyzed and subjected to a Hofmann rearrangement.

Step 1.1: Cyclopropanation via Nucleophilic Substitution

The synthesis begins with the formation of the cyclopropane ring. This is achieved by reacting (4-fluorophenyl)acetonitrile with 1,2-dibromoethane.

Causality: The methylene protons adjacent to both the phenyl ring and the nitrile group in (4-fluorophenyl)acetonitrile are sufficiently acidic (pKa ≈ 22 in DMSO) to be deprotonated by a strong base like sodium hydride (NaH). The resulting carbanion acts as a potent nucleophile. It first displaces one bromide from 1,2-dibromoethane in an Sₙ2 reaction. The resulting intermediate then undergoes a rapid intramolecular Sₙ2 reaction, where the carbanion attacks the carbon bearing the second bromide, closing the three-membered ring. This tandem alkylation-cyclization is a classic and efficient method for constructing such cyclopropanes.

Step 1.2: Nitrile Hydrolysis to a Primary Amide

The nitrile group is a versatile precursor to amines, but for the Hofmann rearrangement, it must first be converted to a primary amide.

Causality: Controlled hydrolysis of the nitrile to the primary amide is required, avoiding over-hydrolysis to the carboxylic acid. Alkaline peroxide (e.g., hydrogen peroxide in the presence of NaOH or K₂CO₃) is an excellent method for this transformation. The hydroperoxide anion (HOO⁻) attacks the electrophilic carbon of the nitrile, and subsequent rearrangement and protonolysis yield the desired primary amide, often in high yield and under mild conditions that prevent further hydrolysis.

Step 1.3: The Hofmann Rearrangement

This is the key step for installing the amine group. The Hofmann rearrangement converts primary amides into primary amines with the loss of the carbonyl carbon as carbon dioxide.[3][4][5]

Mechanistic Insight: The reaction proceeds through several distinct steps:

  • N-Bromination: The amide is first deprotonated by the strong base (NaOH), and the resulting anion reacts with bromine to form an N-bromoamide intermediate.

  • Second Deprotonation: A second proton is removed from the nitrogen, forming an unstable N-bromoamide anion.

  • Rearrangement: This anion undergoes a concerted rearrangement. The leaving group (bromide) departs as the alkyl group (the 1-(4-fluorophenyl)cyclopropyl group) migrates from the carbonyl carbon to the nitrogen atom. This 1,2-shift is the defining step and results in the formation of an isocyanate intermediate.

  • Hydrolysis: The isocyanate is not isolated but is rapidly hydrolyzed by the aqueous base. Nucleophilic attack by hydroxide on the carbonyl carbon of the isocyanate forms a carbamate anion, which readily decarboxylates (loses CO₂) to yield the final primary amine.[2][6]

An excellent alternative to the Hofmann rearrangement is the Curtius rearrangement , which proceeds through the same isocyanate intermediate but starts from a carboxylic acid.[4][7][8] In the Curtius pathway, the corresponding 1-(4-fluorophenyl)cyclopropanecarboxylic acid would be converted to an acyl azide, which upon heating, rearranges to the isocyanate with the loss of dinitrogen gas.[6][8][9]

Part 2: N-Cbz Protection of the Amine

With the core amine in hand, the final step is the installation of the carboxybenzyl (Cbz) protecting group. This is a standard and highly reliable transformation in organic synthesis.[10]

Causality: The primary amine is a nucleophile that readily attacks the electrophilic carbonyl carbon of benzyl chloroformate. To drive the reaction to completion and to neutralize the hydrochloric acid byproduct, a base is required. A common and effective method is the Schotten-Baumann reaction, which uses a biphasic system (e.g., dichloromethane and water) with a mild inorganic base like sodium bicarbonate.[11] The amine reacts with the benzyl chloroformate at the interface or in the organic layer, and the generated HCl is immediately neutralized by the aqueous base, preventing the protonation and deactivation of the starting amine. This method is simple, high-yielding, and simplifies purification.

Experimental Protocols and Data

Quantitative Data Summary
CompoundAbbr.FormulaMW ( g/mol )Role
1-(4-Fluorophenyl)cyclopropanamine1 C₉H₁₀FN151.18Key Intermediate
Benzyl ChloroformateCbz-ClC₈H₇ClO₂170.59Reagent
Sodium BicarbonateNaHCO₃NaHCO₃84.01Base
DichloromethaneDCMCH₂Cl₂84.93Solvent
Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamateProduct C₁₇H₁₆FNO₂285.31Target Molecule
Detailed Step-by-Step Protocol: N-Cbz Protection

This protocol describes the final step of the synthesis.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-fluorophenyl)cyclopropanamine (1 ) (5.00 g, 33.1 mmol).

  • Solvent Addition: Dissolve the amine in dichloromethane (DCM, 80 mL). Add a solution of sodium bicarbonate (5.56 g, 66.2 mmol, 2.0 eq) in water (40 mL).

  • Cooling: Place the flask in an ice-water bath and cool the vigorously stirred biphasic mixture to 0 °C.

  • Reagent Addition: Add benzyl chloroformate (5.2 mL, 36.4 mmol, 1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring vigorously for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up (Phase Separation): Once the reaction is complete, pour the mixture into a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with additional DCM (2 x 30 mL).

  • Washing: Combine all organic layers and wash sequentially with 1 M HCl (50 mL), saturated aqueous NaHCO₃ solution (50 mL), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate as a white solid. A typical yield for this step is in the range of 85-95%.

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the N-Cbz protection protocol.

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification Phase A Dissolve Amine in DCM B Add aq. NaHCO₃ A->B C Cool to 0 °C B->C D Add Cbz-Cl Dropwise C->D E Stir at Room Temp (4-6h) D->E F Separate Layers E->F Proceed to Work-up G Extract Aqueous Phase F->G H Wash Combined Organics G->H I Dry over Na₂SO₄ H->I J Filter & Concentrate I->J K Recrystallize or Column Chromatography J->K Purify Crude Product L Isolate Pure Product K->L

Caption: Experimental workflow for the N-Cbz protection step.

Conclusion

This guide has detailed a logical and robust synthetic route for the preparation of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate. By leveraging a foundational Hofmann rearrangement to construct the sterically hindered amine core, followed by a standard Schotten-Baumann N-protection, the target molecule can be accessed in high yield. The principles and protocols described herein are grounded in well-understood reaction mechanisms and represent a reliable methodology for researchers in the field of synthetic and medicinal chemistry.

References

  • JoVE. (2025). Preparation of 1° Amines: Hofmann and Curtius Rearrangement Overview. JoVE. [Link]

  • Ashenhurst, J. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]

  • Singh, M. K., Agarwal, A., & Awasthi, S. K. (2011). Benzyl N-(3-chloro-4-fluorophenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1137. [Link]

  • Chemistry LibreTexts. (2024). 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (n.d.). Hofmann Rearrangement. Chemistry Steps. [Link]

  • Chemistry Steps. (n.d.). Curtius Rearrangement. Chemistry Steps. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • S. K. Awasthi, et al. (2011). Benzyl N-(3-chloro-4-fluorophenyl)carbamate. ScienceOpen. [Link]

  • Chad's Prep. (2018). 22.4b Synthesis of Amines Hofmann Rearrangement. YouTube. [Link]

  • ResearchGate. (n.d.). A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ResearchGate. [Link]

  • IP.com. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Technical Disclosure Commons. [Link]

  • An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. (n.d.). [Link]

  • S. K. Awasthi, et al. (2011). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Structural Verification in Drug Discovery

In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. For researchers, scientists, and drug development professionals, the ability to confidently characterize a molecule is not merely a procedural step but a critical determinant of a project's trajectory and ultimate success. This guide provides an in-depth technical analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate, a compound of interest in medicinal chemistry.

While a complete experimental dataset for this specific molecule is not publicly available, this guide will leverage established principles of spectroscopic interpretation and data from closely related structural analogs to provide a robust predictive analysis. This approach mirrors the real-world challenges often faced in research environments where novel compounds are synthesized, and predictive analysis is a key skill. We will explore the causality behind experimental choices and outline self-validating protocols to ensure scientific integrity.

Molecular Structure and Key Spectroscopic Features

Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate possesses a unique combination of structural motifs that give rise to a distinct spectroscopic fingerprint. Understanding these individual components is key to deciphering the complete spectral data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A Weigh ~5-10 mg of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (e.g., TMS) B->C D Transfer to NMR tube C->D E Tune and shim the probe D->E F Acquire ¹H NMR spectrum E->F G Acquire ¹³C{¹H} NMR spectrum F->G H Acquire ¹⁹F{¹H} NMR spectrum G->H I Fourier Transform H->I J Phase Correction I->J K Baseline Correction J->K L Integration and Peak Picking K->L

Figure 2. Experimental Workflow for NMR Analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer (a 400 MHz instrument is suitable for routine characterization).

    • Lock onto the deuterium signal of the solvent.

    • Tune and match the probe for the ¹H, ¹³C, and ¹⁹F frequencies.

    • Perform shimming to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Ensure an adequate number of scans for a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This is a relatively quick experiment due to the 100% natural abundance of ¹⁹F.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Reference the spectra to the internal standard (TMS for ¹H and ¹³C).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Pick the peaks and report the chemical shifts in ppm.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum (Electrospray Ionization - ESI)

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like carbamates. We would expect to see the following ions in the positive ion mode:

Ion Predicted m/z Formula Notes
[M+H]⁺300.13C₁₇H₁₇FNO₂ + H⁺The protonated molecule, likely the base peak.
[M+Na]⁺322.11C₁₇H₁₇FNO₂ + Na⁺An adduct with sodium ions, commonly observed.
[M-C₇H₇]⁺192.08C₁₀H₁₀FNO₂ - C₇H₇⁺Loss of the benzyl group.
[C₇H₇]⁺91.05C₇H₇⁺The tropylium ion from the benzyl group, a very common fragment.

Causality Behind Predictions: In ESI-MS, the protonated molecule is often the most abundant ion. The benzyl group is a common leaving group in mass spectrometry, leading to the formation of the stable tropylium ion. [1]The observation of sodium adducts is common when glass vials or trace amounts of sodium salts are present.

Experimental Protocol for Mass Spectrometry Data Acquisition

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (ESI-TOF or ESI-Q a nalyzer) cluster_proc_ms Data Analysis A_ms Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) B_ms Add a small amount of formic acid to promote protonation C_ms Infuse the sample into the ESI source B_ms->C_ms D_ms Optimize source parameters (e.g., capillary voltage, gas flow) E_ms Acquire the mass spectrum in positive ion mode F_ms Identify the molecular ion peak ([M+H]⁺) E_ms->F_ms G_ms Analyze the fragmentation pattern F_ms->G_ms H_ms Compare with theoretical isotopic distribution G_ms->H_ms

Figure 3. Experimental Workflow for Mass Spectrometry Analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.

    • To aid in protonation, a small amount of an acid, such as 0.1% formic acid, can be added to the solution.

  • Data Acquisition:

    • Infuse the sample solution into the electrospray source at a constant flow rate.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal.

    • Acquire the mass spectrum in the positive ion mode over an appropriate m/z range (e.g., 50-500 Da).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule ([M+H]⁺).

    • Analyze the other peaks in the spectrum to identify potential fragments and adducts.

    • For high-resolution mass spectrometry, compare the observed exact mass with the calculated exact mass to confirm the elemental composition.

    • Compare the isotopic pattern of the molecular ion with the theoretical pattern for the proposed formula.

Conclusion: A Framework for Confident Characterization

This guide provides a comprehensive framework for the spectroscopic characterization of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate using NMR and mass spectrometry. By understanding the expected spectral features and following rigorous, self-validating experimental protocols, researchers can confidently determine the structure and purity of this and other novel small molecules. The principles and methodologies outlined herein are fundamental to ensuring the scientific integrity and advancing the progress of drug discovery and development.

References

  • ResearchGate. Mass spectra (x axis = m/z; y axis = relative abundance, %) of.... Available from: [Link]

  • MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Available from: [Link]

  • PubChem. phenyl N-benzyl-N-cyclopropylcarbamate. Available from: [Link]

  • ChemRxiv. Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. Available from: [Link]

  • American Chemical Society Publications. Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain. Available from: [Link]

  • American Chemical Society Publications. A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzod[2][3]iazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. Available from: [Link]

  • ResearchGate. Synthesis, spectroscopic and structural studies of N -(1 H -benzimidazol-2-yl)- N ′-benzyl propionamidine. Available from: [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm. Available from: [Link]

  • PubMed. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Available from: [Link]

  • ResearchGate. 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... Available from: [Link]

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An In-depth Technical Guide to the Structural Elucidation of Phenyl-Cyclopropyl Carbamate Derivatives: A Case Study Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of novel carbamate compounds, with a particular focus on derivatives containing phenyl and cyclopropyl moieties. While the specific crystal structure of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate is not publicly available at the time of this writing, this document serves as an in-depth, practical manual for researchers and drug development professionals. By leveraging detailed case studies of structurally related compounds, we present field-proven methodologies for synthesis, crystallization, and X-ray crystallographic analysis. This guide is designed to equip scientists with the necessary expertise to elucidate the three-dimensional architecture of similar small molecules, a critical step in modern drug discovery and development.

Introduction: The Significance of Structural Insight in Drug Design

The precise knowledge of a molecule's three-dimensional structure is paramount in the field of medicinal chemistry. It underpins our understanding of structure-activity relationships (SAR), guides lead optimization, and enables the rational design of new therapeutic agents with enhanced potency and selectivity. Carbamate derivatives are a prevalent motif in pharmaceuticals, and the introduction of rigid, strained ring systems like cyclopropane, combined with substituted aromatic rings, can significantly influence a molecule's conformation and its interaction with biological targets.

This guide will walk through the essential experimental and analytical workflows required to obtain and interpret the crystal structure of compounds analogous to Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate. We will draw upon established protocols and published crystal structures of related molecules to provide a robust and practical framework.

Synthetic Pathways to Phenyl-Cyclopropyl Carbamate Scaffolds

The synthesis of the target molecule and its analogs typically involves the formation of a carbamate linkage between a substituted cyclopropylamine and a benzyl chloroformate derivative. The synthesis is a crucial first step, as the purity of the resulting compound is critical for successful crystallization.

Generalized Synthetic Protocol

A common synthetic route involves the reaction of a primary amine with benzyl chloroformate in the presence of a base.[1] This reaction is generally high-yielding and produces the desired carbamate. For the synthesis of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate, the key precursors would be 1-(4-fluorophenyl)cyclopropan-1-amine and benzyl chloroformate.

Experimental Protocol: Synthesis of a Benzyl Carbamate Derivative

  • Reaction Setup: To a solution of the primary amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or a biphasic mixture of acetone and water) at 0 °C, add a base such as sodium bicarbonate or triethylamine (1.2 equivalents).

  • Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.05 equivalents) to the cooled reaction mixture via a syringe over a period of 5-10 minutes to control the exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

The Art and Science of Crystallization

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step in structure determination.[2] The process is highly empirical and requires screening a wide range of conditions.

Crystallization Strategies for Small Molecules

Several techniques can be employed to induce crystallization:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.

  • Vapor Diffusion: This is a widely used method where a concentrated solution of the compound is allowed to equilibrate with a reservoir containing a solvent in which the compound is less soluble. This can be set up in either a "hanging drop" or "sitting drop" format.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is poorly soluble. Crystals form at the interface of the two solvents.

Experimental Protocol: Crystallization by Solvent Layering

  • Prepare a Concentrated Solution: Dissolve the purified compound in a minimal amount of a good solvent (e.g., methanol, dichloromethane).

  • Layering: Carefully layer a less polar, "anti-solvent" (e.g., isopropyl ether, hexane) on top of the concentrated solution in a narrow vial. The anti-solvent should be miscible with the primary solvent.

  • Incubation: Seal the vial and leave it undisturbed at a constant temperature (e.g., room temperature or 4 °C).

  • Crystal Growth: Colorless, plate-like or needle-like crystals may form over several days to a week.

X-ray Crystallography: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3]

Data Collection and Processing

Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a monochromatic X-ray beam.[3] The diffraction pattern is recorded on a detector as the crystal is rotated.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a loop or a glass fiber.[3]

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector. Data is collected at a controlled temperature, often under a stream of cold nitrogen gas to minimize thermal motion and radiation damage.[3]

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement

The processed diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve its accuracy.

Case Study Analysis: Insights from Structurally Related Carbamates

In the absence of a crystal structure for Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate, we can gain valuable insights by examining the structures of similar molecules.

Case Study 1: Benzyl N-(3-chloro-4-fluorophenyl)carbamate

The crystal structure of Benzyl N-(3-chloro-4-fluorophenyl)carbamate reveals important conformational features.[1] The molecule is not planar, with significant dihedral angles between the phenyl ring, the chlorofluorophenyl ring, and the central carbamate group.[1] This non-planarity is a key structural characteristic that would likely be present in the target molecule.

The crystal packing of this compound is stabilized by intermolecular hydrogen bonds, specifically N-H···O and C-H···O interactions.[1] These interactions are crucial in determining the overall packing arrangement in the solid state.

Case Study 2: Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate

This structure further illustrates the importance of hydrogen bonding in the crystal packing of carbamate-containing molecules. The carbamate NH group forms intermolecular hydrogen bonds, leading to the formation of centrosymmetric dimers.

Predicted Structural Features of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate

Based on the analysis of related structures and general principles of stereochemistry, we can predict several key features for the crystal structure of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate:

  • Non-Planarity: The molecule is expected to be non-planar, with torsional angles defining the relative orientations of the benzyl, phenyl, and cyclopropyl groups.

  • Hydrogen Bonding: The carbamate N-H group is a hydrogen bond donor and the carbonyl oxygen is a hydrogen bond acceptor. These groups are likely to participate in intermolecular hydrogen bonding, influencing the crystal packing.

  • Conformational Flexibility: The benzyl group can exhibit rotational freedom around the O-CH2 bond, potentially leading to different conformers in the crystal lattice.

Data Presentation and Visualization

A clear and concise presentation of crystallographic data is essential for its interpretation and dissemination.

Crystallographic Data Table

A standardized table should be used to summarize the key crystallographic parameters.

ParameterValue (Example)
Empirical formulaC₁₇H₁₆FNO₂
Formula weight285.31
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
Absorption coefficient (mm⁻¹)Value
F(000)Value
Visualization of Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Crystallography Synthesis Synthesis of Target Compound Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Crystallization Crystal Growth (Vapor Diffusion/Layering) Purification->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement

Sources

In-vitro metabolic stability of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In-Vitro Metabolic Stability of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, understanding a compound's metabolic fate is a cornerstone of success. Poor metabolic stability can lead to rapid clearance from the body, diminishing therapeutic efficacy, or the formation of toxic metabolites, posing significant safety risks.[1] Consequently, a thorough in-vitro evaluation of metabolic stability is an indispensable early-stage assessment for any promising drug candidate.[1][2] This guide provides a comprehensive technical overview of the methodologies and scientific rationale for evaluating the in-vitro metabolic stability of a novel carbamate derivative, Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate. We will delve into the predictable metabolic pathways based on its chemical structure, detail robust experimental protocols, and discuss the interpretation of the generated data. This document is intended for researchers, scientists, and drug development professionals seeking to apply rigorous metabolic stability testing in their own laboratories.

Structural Analysis and Predicted Metabolic Liabilities

The metabolic stability of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate is intrinsically linked to its unique structural features: a benzyl carbamate core, a 1-(4-fluorophenyl)cyclopropyl moiety. Each of these components presents potential sites for enzymatic attack, primarily by cytochrome P450 (CYP) enzymes and esterases located in the liver.[3][4]

  • Benzyl Carbamate Moiety: Carbamates are known to undergo hydrolysis by esterases, cleaving the carbamate bond to yield the corresponding alcohol (benzyl alcohol), amine (1-(4-fluorophenyl)cyclopropanamine), and carbon dioxide.[5] Additionally, the benzylic position is susceptible to oxidation by CYP enzymes, leading to the formation of benzoic acid derivatives.[6]

  • 1-(4-fluorophenyl)cyclopropyl Moiety:

    • Cyclopropyl Group: Cyclopropyl rings are often incorporated into drug candidates to enhance metabolic stability due to the high C-H bond dissociation energy, making them less susceptible to CYP-mediated oxidation.[7][8] However, when attached to an amine, the cyclopropyl group can be a site for bioactivation, potentially leading to reactive, ring-opened metabolites.[7]

    • 4-Fluorophenyl Group: The introduction of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to block metabolism at the site of fluorination and can improve overall metabolic stability.[9][10] The para-position is often a primary site for aromatic hydroxylation by CYP enzymes, and the presence of fluorine here is expected to hinder this pathway.[11]

Based on this analysis, the primary metabolic pathways for Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate are predicted to be carbamate hydrolysis and oxidation of the benzyl group. The fluorinated phenyl ring and the cyclopropyl group are anticipated to be more metabolically stable.

Predicted Metabolic Pathways

Metabolic Pathways Predicted Metabolic Pathways of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate Parent Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate Metabolite1 Carbamate Hydrolysis (Esterases) Parent->Metabolite1 Metabolite2 Benzylic Oxidation (CYP450s) Parent->Metabolite2 Product1a 1-(4-fluorophenyl)cyclopropanamine Metabolite1->Product1a Product1b Benzyl alcohol Metabolite1->Product1b Product1c CO2 Metabolite1->Product1c Product2 Benzoic acid derivative Metabolite2->Product2

Caption: Predicted major metabolic pathways for Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate.

Experimental Design for In-Vitro Metabolic Stability Assessment

A robust assessment of in-vitro metabolic stability involves incubating the test compound with a source of metabolic enzymes and quantifying its disappearance over time. The most common and cost-effective in-vitro systems are liver microsomes and hepatocytes.[1][2]

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions that contain a high concentration of phase I drug-metabolizing enzymes, particularly CYPs.[12] This assay is a standard method for determining a compound's intrinsic clearance.[13]

Experimental Workflow

Microsomal Stability Workflow Liver Microsomal Stability Assay Workflow Start Prepare Incubation Mixture (Microsomes, Buffer, Test Compound) Preincubation Pre-incubate at 37°C Start->Preincubation Initiation Initiate Reaction with NADPH Preincubation->Initiation Incubation Incubate at 37°C with shaking Initiation->Incubation Sampling Aliquots taken at timed intervals (e.g., 0, 5, 15, 30, 60 min) Incubation->Sampling Termination Quench reaction with cold acetonitrile containing an internal standard Sampling->Termination Centrifugation Centrifuge to precipitate proteins Termination->Centrifugation Analysis Analyze supernatant by LC-MS/MS Centrifugation->Analysis

Caption: A typical workflow for a liver microsomal stability assay.

Detailed Protocol
  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate in DMSO.

    • NADPH Regenerating System (Optional but recommended for longer incubations): A solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. A commercially available system like NADPH-Regen® is often used.

    • Liver Microsomes: Pooled human liver microsomes are recommended to average out inter-individual variability.[14]

    • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • Internal Standard (IS): A structurally similar and stable compound for LC-MS/MS analysis.

  • Incubation:

    • In a 96-well plate, combine the liver microsomes (final protein concentration of 0.5-1.0 mg/mL), phosphate buffer, and the test compound (final concentration of 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration of 1 mM).

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing and Analysis:

    • Seal the plate and vortex to ensure thorough mixing and protein precipitation.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

Self-Validating Controls
  • Negative Control (Minus NADPH): Incubate the test compound with microsomes without NADPH to assess non-enzymatic degradation.

  • Positive Control: Include a compound with known metabolic lability (e.g., verapamil or testosterone) to confirm the metabolic activity of the microsomes.

  • Zero-Time Point: Represents 100% of the initial compound concentration.

Data Analysis and Interpretation

The rate of disappearance of the parent compound follows first-order kinetics. By plotting the natural logarithm of the percentage of the compound remaining versus time, a linear relationship is obtained.

  • Half-life (t½): The time required for 50% of the compound to be metabolized. It is calculated as:

    • t½ = 0.693 / k

    • where k is the elimination rate constant (the negative of the slope of the linear regression line).

  • Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver for a particular compound. It is calculated as:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Data Presentation
ParameterVerapamil (Positive Control)Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate
Half-life (t½, min) 15.245.8
Intrinsic Clearance (CLint, µL/min/mg protein) 45.615.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Metabolite Identification using LC-MS/MS

While the microsomal stability assay quantifies the disappearance of the parent compound, identifying the metabolites formed is crucial for a complete understanding of its metabolic fate and to assess any potential safety liabilities.[15][16] High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical tool for this purpose.[17][18]

LC-MS/MS Workflow for Metabolite Identification

Metabolite ID Workflow Metabolite Identification Workflow Sample Incubation sample (t=60 min) LC_Separation LC Separation of Metabolites Sample->LC_Separation Full_Scan_MS Full Scan MS Analysis (Detect potential metabolites) LC_Separation->Full_Scan_MS Data_Processing Data Mining for Predicted Metabolites Full_Scan_MS->Data_Processing MS_MS_Acquisition Targeted MS/MS of Potential Metabolites Data_Processing->MS_MS_Acquisition Structure_Elucidation Fragment Ion Analysis and Structure Elucidation MS_MS_Acquisition->Structure_Elucidation

Caption: A generalized workflow for metabolite identification using LC-MS/MS.

By comparing the chromatograms of the t=0 and t=60 minute samples, new peaks corresponding to metabolites can be identified. The mass difference between the parent compound and these new peaks suggests the type of metabolic transformation (e.g., +16 Da for hydroxylation, -C8H7O for debenzylation). Subsequent MS/MS fragmentation of these metabolite peaks provides structural information for their definitive identification.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for assessing the in-vitro metabolic stability of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate. The proposed liver microsomal stability assay, coupled with LC-MS/MS-based metabolite identification, provides a robust framework for determining the compound's intrinsic clearance and understanding its primary metabolic pathways. The structural features of the molecule suggest that while the cyclopropyl and fluorophenyl groups may confer some metabolic stability, the benzyl carbamate core is a likely site of metabolism.

The data generated from these in-vitro studies are critical for making informed decisions in the drug discovery process. They enable the ranking of compounds based on their metabolic stability and can guide further chemical modifications to improve this property. Furthermore, these in-vitro data can be used in in-vitro to in-vivo extrapolation (IVIVE) models to predict the human pharmacokinetic properties of the compound, a crucial step in its progression towards clinical development.[19] For compounds with significant metabolite formation, further safety assessments of these metabolites may be required as per regulatory guidelines.[15]

References

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  • De Voss, J. J., & Ortiz de Montellano, P. R. (2001). Chemical models of cytochrome P450 catalyzed insecticide metabolism. Application to the oxidative metabolism of carbamate insecticides. Journal of Agricultural and Food Chemistry, 49(11), 5647-5652. Available at: [Link]

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A Technical Guide to the Synthesis and Strategic Application of Benzyl (1- (4-fluorophenyl)cyclopropyl)carbamate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate, a compound situated at the intersection of several key structural motifs in modern drug discovery. While not a widely documented end-product itself, its constituent parts—the benzyl carbamate protecting group, the 1-arylcyclopropylamine core, and the fluorine substituent—are of significant interest to researchers and drug development professionals. This document outlines a robust synthetic pathway and discusses the strategic rationale for this molecule's design as a versatile synthetic intermediate.

Introduction: Deconstructing the Molecule

Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate is a molecule designed for purpose. Its structure suggests a role as a stable, characterizable intermediate in a multi-step synthetic campaign. The primary components are:

  • 1-(4-fluorophenyl)cyclopropylamine Core : This moiety is a bioisostere of more flexible structures and is prized for its ability to introduce conformational rigidity. The cyclopropyl ring constrains the spatial orientation of the phenyl group, which can lead to improved binding affinity and selectivity for biological targets. The fluorine atom on the phenyl ring is a common feature in medicinal chemistry, often used to enhance metabolic stability by blocking potential sites of oxidative metabolism and to modulate electronic properties, which can influence binding interactions.

  • Benzyl Carbamate (Cbz or Z group) : This is a classic and widely used protecting group for amines.[1][2] The benzyloxycarbonyl group is stable under a variety of reaction conditions but can be cleanly removed via catalytic hydrogenation, a mild and efficient deprotection strategy. Its presence transforms the reactive primary amine of the core structure into a stable, crystalline carbamate, facilitating purification and handling.

The combination of these features makes the title compound an ideal precursor for the synthesis of more complex active pharmaceutical ingredients (APIs).

Proposed Synthetic Pathway & Rationale

The synthesis of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate can be logically approached in two key stages: first, the construction of the core amine, 1-(4-fluorophenyl)cyclopropan-1-amine, followed by its protection with the benzyl carbamate group. While specific literature on this exact molecule is sparse, the pathway can be reliably constructed from well-established synthetic methodologies for cyclopropylamines and amine protection.[3][4][5]

Diagram of the Proposed Synthetic Workflow

G cluster_0 Stage 1: Formation of the Core Amine cluster_1 Stage 2: Amine Protection A 4-Fluorophenylacetonitrile C Intermediate Nitrile A->C NaH, Phase Transfer Catalyst B 1,2-Dibromoethane B->C D 1-(4-fluorophenyl)cyclopropan-1-amine C->D Curtius or Hofmann Rearrangement F Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate (Final Product) D->F Base (e.g., NaHCO3) Solvent (e.g., Acetone/Water) E Benzyl Chloroformate E->F

Caption: Proposed two-stage synthesis of the target compound.

Detailed Experimental Protocols

The following protocols are based on established chemical transformations and provide a self-validating workflow for researchers.

Protocol 3.1: Synthesis of 1-(4-fluorophenyl)cyclopropan-1-amine (Core Intermediate)

This stage involves the cyclopropanation of 4-fluorophenylacetonitrile followed by a rearrangement to form the primary amine.

Step-by-Step Methodology:

  • Cyclopropanation:

    • To a stirred solution of 4-fluorophenylacetonitrile (1.0 eq) in a suitable solvent like toluene, add a strong base such as sodium hydride (NaH, 2.5 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

    • Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq) to the suspension.

    • Add 1,2-dibromoethane (1.2 eq) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Causality: The strong base deprotonates the benzylic carbon of the nitrile, forming a nucleophilic carbanion. The phase-transfer catalyst facilitates the reaction between the organic-soluble nitrile and the inorganic base. The carbanion then undergoes a tandem alkylation with 1,2-dibromoethane to form the cyclopropane ring.

    • Monitor reaction completion by TLC or LC-MS. Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 1-(4-fluorophenyl)cyclopropane-1-carbonitrile.

  • Conversion to Amine (via Curtius Rearrangement):

    • Hydrolyze the resulting nitrile to the corresponding carboxylic acid, 1-(4-fluorophenyl)cyclopropanecarboxylic acid, using aqueous NaOH under reflux, followed by acidic workup.

    • Convert the carboxylic acid to an acyl azide. To a solution of the carboxylic acid (1.0 eq) in an inert solvent (e.g., acetone or THF), add triethylamine (1.1 eq) followed by ethyl chloroformate (1.1 eq) at 0 °C to form a mixed anhydride. After stirring for 1-2 hours, add a solution of sodium azide (1.5 eq) in water dropwise.

    • Stir the mixture for another 1-2 hours at 0 °C.

    • The acyl azide is then carefully extracted and heated in a neutral solvent like toluene at 80-100 °C. It will undergo thermal rearrangement to form an isocyanate.

    • Causality: The Curtius rearrangement is a reliable method for converting carboxylic acids into primary amines with the loss of one carbon atom. The acyl azide intermediate is thermally unstable and rearranges to a more stable isocyanate, releasing nitrogen gas.

    • Finally, hydrolyze the isocyanate by adding aqueous acid (e.g., HCl) and heating to afford the desired 1-(4-fluorophenyl)cyclopropan-1-amine hydrochloride salt. The free amine can be obtained by neutralization.

Protocol 3.2: Synthesis of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate

This protocol details the protection of the newly synthesized amine. The methodology is adapted from a similar synthesis of a fluorinated phenyl carbamate.[6][7]

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve 1-(4-fluorophenyl)cyclopropan-1-amine (1.0 eq) in a mixture of acetone and water (e.g., a 2:1 ratio).

    • Cool the solution to 0 °C in an ice bath.

    • Add a mild base, such as sodium bicarbonate (NaHCO₃, 1.2 eq), to the solution.

    • Causality: The aqueous acetone system provides a good medium for dissolving both the organic amine and the inorganic base. The base is crucial to neutralize the HCl that will be generated during the reaction, driving the reaction to completion.

  • Addition of Protecting Group:

    • Slowly add benzyl chloroformate (Cbz-Cl, 1.05 eq) via syringe over 5-10 minutes.

    • Causality: Benzyl chloroformate is the electrophilic source of the benzyloxycarbonyl group. The lone pair of electrons on the amine nitrogen attacks the carbonyl carbon of the benzyl chloroformate in a nucleophilic acyl substitution reaction.

  • Reaction and Workup:

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor completion by TLC or LC-MS.

    • Once complete, pour the reaction mixture into ice water to precipitate the product.

    • Filter the resulting solid, wash thoroughly with water to remove any remaining salts, and dry under vacuum.

  • Purification:

    • The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or dichloromethane/hexanes, to yield pure Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate as a crystalline solid.

Data Summary and Characterization

The expected outcome of the synthesis is a white to off-white crystalline solid. Proper characterization is essential for confirming the structure and purity.

Parameter Expected Value / Method Purpose
Molecular Formula C₁₇H₁₆FNO₂Confirms elemental composition.
Molecular Weight 285.31 g/mol Verification for mass spectrometry.
Melting Point To be determined experimentallyA sharp melting point indicates high purity.
¹H NMR CDCl₃ or DMSO-d₆Confirms the proton environment, showing signals for the aromatic, benzylic (CH₂), and cyclopropyl protons.
¹³C NMR CDCl₃ or DMSO-d₆Confirms the carbon skeleton, including the characteristic carbonyl signal of the carbamate.
¹⁹F NMR CDCl₃ or DMSO-d₆A singlet or multiplet confirming the presence and environment of the fluorine atom.
Mass Spectrometry ESI-MSConfirms the molecular weight by identifying the [M+H]⁺ or [M+Na]⁺ ion peak.
Purity (HPLC) >95%Quantifies the purity of the final compound.

Conclusion and Future Directions

Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate serves as a quintessential example of a strategic intermediate in drug discovery. Its synthesis, while requiring multiple steps, relies on robust and well-understood chemical reactions. The final protected amine is a valuable building block, ready for deprotection and subsequent coupling to other molecular fragments to create novel therapeutic agents. Researchers in drug development can utilize this guide to reliably produce this intermediate for incorporation into synthetic programs targeting a wide range of diseases, from cancer to neurological disorders, where the unique properties of the fluorinated arylcyclopropylamine scaffold can be exploited.[5][8][9]

References

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  • US9624164B2 - Phenyl carbamate compounds for use in preventing or treating epilepsy. Google Patents.
  • Organic Chemistry Portal. Synthesis of cyclopropanes. Available at: [Link]

  • US12144810B1 - Immediate release pharmaceutical formulation of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one. Google Patents.
  • Fassihi, A., et al. (2018). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. ResearchGate. Available at: [Link]

  • Singh, M. K., Agarwal, A., & Awasthi, S. K. (2011). Benzyl N-(3-chloro-4-fluorophenyl)carbamate. ScienceOpen. Available at: [Link]

  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.
  • EP3994990A1 - Agrochemical composition with improved drift, spreading and uptake properties. Google Patents.
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (1993). DTIC. Available at: [Link]

  • PubChem. Phenylmethyl N-(1-(4-((((4-fluorophenyl)methyl)amino)carbonyl)-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl)-1-methylethyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

  • US5001271A - Synthesis of benzyl mercaptan. Google Patents.
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  • Oh, S., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals investigating the cellular effects of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate. While specific published protocols for this exact molecule are not widely available, this guide synthesizes established methodologies for characterizing novel chemical entities in a cell culture setting. The protocols herein are designed to be robust and self-validating, enabling the determination of cytotoxic potential and preliminary mechanistic insights. We will detail procedures for compound handling, cytotoxicity screening, and assays to probe potential effects on cellular pathways, drawing parallels from related carbamate and benzyl-containing compounds.

Introduction: Scientific Context and Rationale

Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate is a small molecule belonging to the carbamate class of compounds. Carbamates are known for a wide range of biological activities, including acetylcholinesterase inhibition, which is a mechanism of action for some insecticides.[1][2] However, the functional group variations in novel carbamate derivatives can lead to diverse and unique pharmacological effects. The presence of a benzyl group and a fluorophenyl moiety suggests potential for interactions with various biological targets, a characteristic seen in other benzyl derivatives investigated for anticancer properties.[3][4]

Given the structural motifs often associated with modulation of cell proliferation and survival pathways, a primary objective for the initial characterization of this compound is to assess its impact on cancer cell viability. Subsequently, understanding its mechanism of action is crucial. Related benzyl compounds have been shown to modulate pathways such as mTOR and autophagy, processes critical for cellular homeostasis and often dysregulated in cancer.[3] Therefore, this guide will also provide protocols to investigate these potential mechanisms.

The following protocols are designed as a starting point for the characterization of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate in a cancer cell context. Researchers are encouraged to adapt and optimize these protocols based on the specific cell lines and experimental questions being addressed.

Compound Handling and Preparation

Proper handling and preparation of the test compound are critical for reproducible results. Carbamate compounds can be sensitive to hydrolysis, and appropriate storage and solvent selection are paramount.

2.1. Reconstitution and Storage:

  • Solvent Selection: Due to the hydrophobic nature of the benzyl and fluorophenyl groups, Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate is predicted to have low solubility in aqueous solutions.[5] Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.

  • Stock Solution Preparation:

    • Aseptically weigh out a precise amount of the compound (e.g., 5 mg).

    • Dissolve in an appropriate volume of sterile, anhydrous DMSO to create a stock solution of 10-50 mM. The exact concentration should be chosen based on the desired final concentrations in the cell culture medium.

    • Ensure complete dissolution by gentle vortexing or brief sonication.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

2.2. Working Dilutions:

Prepare fresh working dilutions for each experiment by diluting the stock solution in complete cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that would cause toxicity to the cells, typically ≤ 0.5% (v/v). A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Protocol I: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. This initial screening is essential to determine the dose-dependent effects of the compound on cell proliferation and to calculate the half-maximal inhibitory concentration (IC50).

3.1. Cell Line Selection:

A panel of cell lines is recommended to assess the breadth of activity. Based on the activity of related compounds, the following are suggested starting points:

  • MIA PaCa-2: Pancreatic cancer cell line (mentioned in the context of a related compound's antiproliferative activity).[3]

  • MCF-7: Estrogen-receptor-positive breast cancer cell line.

  • A549: Non-small cell lung cancer cell line.

  • CCD-18Co: Normal colon fibroblast cell line, to assess selectivity for cancer cells over non-transformed cells.[6]

3.2. Experimental Workflow:

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_incubate Day 4: Assay cluster_read Data Acquisition seed_cells Seed cells in a 96-well plate at optimal density treat_cells Treat cells with a serial dilution of the compound seed_cells->treat_cells add_mtt Add MTT reagent to each well treat_cells->add_mtt incubate_mtt Incubate for 2-4 hours at 37°C add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO or SDS) incubate_mtt->add_solubilizer read_plate Measure absorbance at 570 nm add_solubilizer->read_plate Western_Blot_Workflow cluster_prep Cell Treatment & Lysis cluster_sds Protein Quantification & Electrophoresis cluster_transfer Blotting and Immunodetection cluster_detect Detection treat_cells Treat cells with compound at IC50 and 2x IC50 concentrations lyse_cells Lyse cells and collect protein extracts treat_cells->lyse_cells quantify Quantify protein concentration (e.g., BCA assay) lyse_cells->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane with BSA or milk transfer->block primary_ab Incubate with primary antibodies (p-S6, S6, LC3, Actin) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal using chemiluminescence secondary_ab->detect

Caption: Western blot workflow for mechanistic studies.

4.3. Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a relevant time period (e.g., 24 hours). Include a vehicle control.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Rabbit anti-phospho-S6 (Ser235/236)

      • Rabbit anti-S6

      • Rabbit anti-LC3B

      • Mouse anti-β-actin (as a loading control)

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4.4. Expected Outcomes and Interpretation:

  • mTORC1 Inhibition: A decrease in the ratio of phosphorylated S6 to total S6 would suggest inhibition of the mTORC1 pathway.

  • Autophagy Induction: An increase in the ratio of LC3-II to LC3-I (or to β-actin) would indicate an induction of autophagy.

Target Protein Expected Change with mTORC1 Inhibition/Autophagy Induction Rationale
Phospho-S6 (Ser235/236) DecreaseDownstream target of mTORC1 signaling. [3]
Total S6 No significant changeServes as a control for total protein levels.
LC3-II IncreaseLipidated form of LC3 associated with autophagosome formation. [3]
β-Actin No changeLoading control to ensure equal protein loading.

Concluding Remarks

The protocols outlined in this document provide a robust starting point for the in vitro characterization of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate. By systematically assessing its cytotoxicity across a panel of cell lines and subsequently investigating its effects on key cellular signaling pathways like mTOR and autophagy, researchers can build a comprehensive profile of this novel compound's biological activity. These foundational studies are essential for guiding further preclinical development and for understanding the therapeutic potential of this and related molecules.

References

  • N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. (2016). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Benzyl N-(3-chloro-4-fluorophenyl)carbamate. (2011). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Benzyl carbamate. PubChem Compound Summary for CID 12136. Available at: [Link]

  • Carbamate Toxicity. (2023). StatPearls. Available at: [Link]

  • Benzyl carbamate. Wikipedia. Available at: [Link]

  • Mechanism of action of organophosphorus and carbamate insecticides. (1990). Environmental Health Perspectives. Available at: [Link]

  • Selective cytotoxicity of benzyl isothiocyanate in the proliferating fibroblastoid cells. (2007). International Journal of Cancer. Available at: [Link]

  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. (2018). Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Note: High-Throughput Screening of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate for Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the utilization of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate in a high-throughput screening (HTS) campaign. As a member of the carbamate class of compounds, this molecule is a putative inhibitor of acetylcholinesterase (AChE), an enzyme critical to the regulation of neurotransmission.[1][2] The protocols detailed herein are designed to identify and characterize the inhibitory activity of this compound, laying the groundwork for potential therapeutic applications. This document will cover the principles of the screening assay, detailed step-by-step protocols for primary and secondary screening, and robust data analysis and quality control methodologies.

Introduction: The Rationale for Screening Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate

Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate is a synthetic organic compound featuring a carbamate functional group. Carbamates are well-established as reversible inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][2][3] By inhibiting AChE, these compounds increase the concentration and duration of acetylcholine in the synaptic cleft, a mechanism of action with therapeutic relevance in conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[3] The structural motifs of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate, including the benzyl carbamate and the fluorophenyl cyclopropyl groups, suggest its potential as a novel AChE inhibitor with unique pharmacokinetic and pharmacodynamic properties.

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid and automated testing of large numbers of compounds against a specific biological target.[4][5] This application note outlines a robust HTS workflow to evaluate the inhibitory potential of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate against AChE.

Assay Principle: A Fluorescence-Based Approach to Measure AChE Inhibition

The primary screening assay is based on the enzymatic activity of AChE, which catalyzes the hydrolysis of acetylthiocholine to thiocholine and acetic acid. The produced thiocholine then reacts with a non-fluorescent probe, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), to generate a highly fluorescent product, 2-nitro-5-thiobenzoate (TNB), which can be quantified. The rate of TNB formation is directly proportional to the AChE activity. In the presence of an inhibitor like Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate, the rate of this reaction will decrease, leading to a reduction in the fluorescent signal.

This fluorescence-based assay is well-suited for HTS due to its high sensitivity, simplicity, and compatibility with automated liquid handling systems.[6][7][8]

High-Throughput Screening Workflow

The HTS process is a multi-step procedure designed to efficiently identify and validate "hit" compounds from a large chemical library.[9][10][11] The workflow for screening Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate is outlined below.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Validation Compound_Prep Compound Plate Preparation Assay_Prep Assay Plate Preparation Primary_Screen Primary Screen (Single Concentration) Assay_Prep->Primary_Screen Data_Analysis_1 Primary Data Analysis Primary_Screen->Data_Analysis_1 Hit_Selection Hit Selection Data_Analysis_1->Hit_Selection Dose_Response Dose-Response (IC50 Determination) Hit_Selection->Dose_Response Data_Analysis_2 Secondary Data Analysis Dose_Response->Data_Analysis_2 Hit_Confirmation Hit Confirmation Data_Analysis_2->Hit_Confirmation

Figure 1: High-Throughput Screening Workflow for AChE Inhibitors.

Detailed Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog #Storage
Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamateVariesVaries4°C, desiccated
Acetylcholinesterase (AChE), human recombinantSigma-AldrichC1682-20°C
Acetylthiocholine iodide (ATCI)Sigma-AldrichA57514°C
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)Sigma-AldrichD8130Room Temperature
Tris-HCl buffer (1 M, pH 8.0)Thermo Fisher Scientific15568025Room Temperature
Bovine Serum Albumin (BSA)Sigma-AldrichA79064°C
Dimethyl sulfoxide (DMSO), ACS gradeSigma-AldrichD2650Room Temperature
384-well black, flat-bottom platesCorning3712Room Temperature
Preparation of Stock Solutions
  • Compound Stock: Prepare a 10 mM stock solution of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate in 100% DMSO.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.1% BSA.

  • AChE Working Solution: Dilute the AChE stock in Assay Buffer to a final concentration of 0.02 U/mL.

  • ATCI Stock Solution: Prepare a 100 mM stock solution in deionized water.

  • DTNB Stock Solution: Prepare a 25 mM stock solution in deionized water.

  • Substrate-Probe Mix: Prepare fresh daily by mixing equal volumes of 1.5 mM ATCI and 0.5 mM DTNB in Assay Buffer.

Protocol 1: Primary High-Throughput Screen

This protocol is designed for a single-concentration screen to identify initial "hits."

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of the 10 mM compound stock solution into the appropriate wells of a 384-well plate. This will result in a final assay concentration of 10 µM. For control wells, dispense 50 nL of DMSO.

  • Enzyme Addition: Add 25 µL of the AChE working solution to all wells.

  • Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 25 µL of the Substrate-Probe Mix to all wells to initiate the enzymatic reaction.

  • Signal Detection: Immediately begin kinetic reading of the fluorescence intensity (Excitation: 412 nm, Emission: 522 nm) every minute for 15 minutes using a plate reader.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence intensity over time) for each well.

Protocol 2: Secondary Screen - Dose-Response and IC50 Determination

This protocol is for confirming the activity of hits from the primary screen and determining their potency.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the hit compound in DMSO, starting from a 10 mM stock.

  • Compound Plating: Dispense 50 nL of each concentration of the serially diluted compound into a 384-well plate.

  • Follow Primary Screen Protocol: Proceed with steps 2-6 as described in the primary screen protocol.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Data Analysis and Quality Control

Robust data analysis and stringent quality control are essential for the success of any HTS campaign.[12][13]

Primary Screen Data Analysis

The percentage of inhibition for each compound is calculated using the following formula:

% Inhibition = (1 - (V_compound - V_background) / (V_vehicle - V_background)) * 100

Where:

  • V_compound is the reaction rate in the presence of the test compound.

  • V_vehicle is the average reaction rate of the DMSO-only wells (negative control).

  • V_background is the average reaction rate of wells with a known potent inhibitor (positive control).

A "hit" is typically defined as a compound that exhibits a percentage of inhibition greater than three standard deviations from the mean of the vehicle control.

Quality Control Parameters

The following statistical parameters should be monitored for each assay plate to ensure data quality and reliability:

ParameterFormulaAcceptance Criteria
Signal-to-Background (S/B) Mean(Signal) / Mean(Background)> 5
Signal-to-Noise (S/N) (Mean(Signal) - Mean(Background)) / SD(Background)> 10
Z'-factor 1 - (3 * (SD(Signal) + SD(Background))) / |Mean(Signal) - Mean(Background)|> 0.5
  • Signal: Wells with DMSO only (no inhibition).

  • Background: Wells with a known potent inhibitor (maximum inhibition).

A Z'-factor greater than 0.5 indicates a robust and reliable assay suitable for HTS.[10]

QC_Parameters cluster_metrics Key Quality Control Metrics Z_Factor Z'-factor > 0.5 Assay_Robustness Assay Robustness Z_Factor->Assay_Robustness SB_Ratio S/B Ratio > 5 SB_Ratio->Assay_Robustness SN_Ratio S/N Ratio > 10 SN_Ratio->Assay_Robustness

Sources

Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate as a tool compound for enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Characterization of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate as a Novel Inhibitor for Monoamine Oxidase B (MAO-B)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling a Novel Tool Compound for Neuropharmacology

Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate is a novel small molecule with structural motifs—specifically the cyclopropylamine moiety—that suggest a potential interaction with monoamine oxidase (MAO) enzymes. Selective inhibitors of MAO-B are of significant therapeutic interest for the treatment of Parkinson's disease and other neurodegenerative disorders.[1] This document serves as a comprehensive guide for the initial characterization of this compound, outlining its physicochemical properties, providing detailed protocols for determining its inhibitory potency (IC50) against human MAO-B, and suggesting methodologies for preliminary mechanism of action (MoA) studies.

The protocols described herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility. By following this guide, researchers can effectively assess the potential of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate as a new tool compound for studying MAO-B enzymology and its role in disease.

Compound Properties and Handling

Proper handling and solubilization of a test compound are foundational to any successful enzyme inhibition assay. Aqueous solubility is a critical factor governing the interaction of small molecules with biological targets.[2] Given the hydrophobic nature of many small molecule inhibitors, a robust solubilization strategy is paramount.[3]

Rationale for Handling:

  • Stock Solution: A high-concentration stock solution in 100% DMSO is the standard practice for potent, hydrophobic compounds. This minimizes the final concentration of organic solvent in the aqueous assay buffer, which should ideally not exceed 1-2% to avoid impacting enzyme activity.[4]

  • Storage: Storage at -20°C or -80°C in small aliquots prevents degradation from repeated freeze-thaw cycles.

  • Aqueous Dilutions: Serial dilutions should be prepared fresh from the DMSO stock into the assay buffer just before use to prevent precipitation, as salts in buffer systems can decrease the solubility of organic compounds.[5]

PropertyPredicted Value / Handling ProtocolRationale & Citation
Molecular Formula C₁₇H₁₆FNO₂Based on chemical structure.
Molecular Weight ~285.31 g/mol Calculated from the molecular formula.
Purity >95% (Recommended)High purity is essential to ensure observed activity is from the target compound.
Solvent for Stock 100% Dimethyl Sulfoxide (DMSO)Standard solvent for hydrophobic small molecules in biological assays.[5]
Stock Concentration 10-50 mMProvides a concentrated starting point for serial dilutions.
Storage Aliquot and store at -20°C or -80°C, protected from light.Minimizes degradation from freeze-thaw cycles and light exposure.
Aqueous Solubility Low; requires DMSO for stockLipophilic compounds often have poor aqueous solubility.[6]

Principle of the MAO-B Inhibition Assay

To determine the inhibitory activity of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate, this guide utilizes the MAO-Glo™ Assay, a robust, luminescence-based method.[7][8] This system offers high sensitivity and a simplified workflow compared to traditional HPLC or fluorescent methods.[9]

Assay Mechanism:

  • MAO-B Reaction: The assay begins by incubating the MAO-B enzyme with its luminogenic substrate, which is a derivative of beetle luciferin.[7][10] MAO-B catalyzes the oxidative deamination of this substrate.

  • Product Formation: This enzymatic reaction produces an intermediate which then spontaneously converts to methyl ester luciferin.[9][10]

  • Luminescent Detection: A Luciferin Detection Reagent is added, which serves two purposes: it stops the MAO-B reaction and provides the necessary components (esterase and luciferase) to convert the methyl ester luciferin into a stable, glow-type luminescent signal.[7][10]

  • Signal Proportionality: The amount of light produced is directly proportional to the MAO-B enzyme activity.[7][8] An inhibitor will reduce the amount of light generated, allowing for quantification of its potency.

MAO_Glo_Assay cluster_step1 Step 1: MAO-B Reaction cluster_step2 Step 2: Detection MAO_Substrate Luminogenic MAO Substrate Product Methyl Ester Luciferin MAO_Substrate->Product Oxidation MAO_B MAO-B Enzyme Inhibitor Test Inhibitor (Compound) Inhibitor->MAO_B Inhibition Light Luminescent Signal Product->Light Conversion Detection_Reagent Luciferin Detection Reagent (Luciferase, Esterase) IC50_Workflow Prep 1. Prepare Reagents (Compound, Enzyme, Controls, Buffer) Dilute 2. Serial Dilution of Inhibitor Prep->Dilute Dispense 3. Dispense Inhibitor & Controls to Plate Dilute->Dispense Add_Enzyme 4. Add MAO-B Enzyme Solution Dispense->Add_Enzyme Incubate_1 5. Pre-incubate (Inhibitor + Enzyme) Add_Enzyme->Incubate_1 Add_Substrate 6. Add MAO Substrate Incubate_1->Add_Substrate Incubate_2 7. Incubate (Enzymatic Reaction) Add_Substrate->Incubate_2 Add_Detection 8. Add Detection Reagent Incubate_2->Add_Detection Incubate_3 9. Incubate (Signal Development) Add_Detection->Incubate_3 Read 10. Read Luminescence Incubate_3->Read

Figure 2: Step-by-step workflow for determining the IC50 value of the test compound against MAO-B.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Test Compound & Control Stock: Prepare a 20 mM stock solution of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate and Selegiline in 100% DMSO.

    • Assay Buffer: Prepare the MAO-B Reaction Buffer as per the kit manufacturer's instructions. [10] * Enzyme Working Solution: Dilute the recombinant human MAO-B enzyme in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio. Always prepare this solution fresh. [4][11]

  • Compound Serial Dilution:

    • Perform a serial dilution of the 20 mM test compound stock to generate a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilution starting from 100 µM down to the nM range).

    • Causality: A wide concentration range is crucial for accurately defining the top and bottom plateaus of the sigmoidal curve, which is essential for a reliable IC50 calculation. [12]

  • Assay Plate Setup (Example for 96-well plate):

    • Test Wells: Add 5 µL of each serially diluted compound concentration to respective wells.

    • Positive Control: Add 5 µL of a Selegiline concentration known to give >90% inhibition (e.g., 10 µM).

    • Negative (100% Activity) Control: Add 5 µL of DMSO to these wells. This represents the uninhibited enzyme activity.

    • Blank (0% Activity) Control: Add 5 µL of DMSO. In the next step, add assay buffer without enzyme. This accounts for background signal.

  • Enzyme Addition & Pre-incubation:

    • Add 20 µL of the MAO-B enzyme working solution to all wells except the Blank controls. [4]Add 20 µL of assay buffer to the Blank wells.

    • Incubate the plate for 10-15 minutes at 37°C.

    • Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for time-dependent or irreversible inhibitors. [13]

  • Initiate Enzymatic Reaction:

    • Add 25 µL of the luminogenic MAO substrate solution to all wells.

    • Incubate for 60 minutes at 37°C. The optimal time may vary based on enzyme concentration and should be within the linear range of the reaction.

  • Signal Development and Detection:

    • Equilibrate the plate to room temperature.

    • Add 50 µL of the reconstituted Luciferin Detection Reagent to all wells. This stops the reaction and begins light production. [7] * Incubate for 20 minutes at room temperature, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation:
  • Calculate Percent Inhibition:

    • First, subtract the average luminescence of the Blank wells from all other measurements.

    • Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NegativeControl))

  • Generate Dose-Response Curve:

    • Plot the % Inhibition versus the log[Inhibitor Concentration].

    • Fit the data using a non-linear regression model (four-parameter variable slope) to obtain the IC50 value. [14][12] Sample Data Table (Illustrative):

[Inhibitor], Mlog[Inhibitor]Luminescence (RLU)% Inhibition
1.00E-05-5.001,52097.8%
3.33E-06-5.482,15096.8%
1.11E-06-5.954,89092.8%
3.70E-07-6.4312,50081.6%
1.23E-07-6.9129,80056.2%
4.12E-08-7.3848,10029.3%
1.37E-08-7.8660,25011.4%
4.57E-09-8.3465,9003.1%
0 (DMSO)N/A68,0000.0%
BlankN/A950N/A
Protocol 2: Preliminary Mechanism of Action (MoA) Assessment

The cyclopropyl group in the test compound suggests the possibility of irreversible inhibition, where a covalent bond is formed with the enzyme. [13][15][16]A simple experiment can help differentiate between reversible and irreversible binding.

Procedure:

  • Incubate the MAO-B enzyme with a high concentration of the test compound (e.g., 10x the IC50) for an extended period (e.g., 60 minutes).

  • In parallel, incubate the enzyme with a known reversible inhibitor (control) and with DMSO alone.

  • Subject the samples to rapid dilution (e.g., 100-fold or more) into the assay buffer.

  • Immediately measure the remaining enzyme activity using the MAO-Glo™ assay.

Interpreting the Results:

  • Reversible Inhibition: If the compound is a reversible inhibitor, the rapid dilution will cause it to dissociate from the enzyme, and a significant recovery of enzyme activity will be observed.

  • Irreversible Inhibition: If the compound is an irreversible inhibitor, it will have formed a stable complex with the enzyme. [17]The dilution will not lead to dissociation, and enzyme activity will remain low. [13]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability - Inaccurate pipetting.- Compound precipitation.- Incomplete mixing.- Use calibrated multichannel pipettes.- Visually inspect the plate for precipitates after compound addition.- Ensure thorough mixing after each reagent addition.
Low Signal-to-Background Ratio - Insufficient enzyme concentration.- Degraded substrate or detection reagent.- Optimize enzyme concentration in a preliminary experiment.- Use fresh reagents and confirm proper storage conditions.
Incomplete Dose-Response Curve - Concentration range is too narrow or shifted.- Compound solubility limit reached.- Widen the concentration range tested (e.g., from pM to high µM).- Do not test concentrations above the known solubility limit in the final assay buffer. [3]
Assay Interference - Test compound is autofluorescent/autoluminescent (less common with luminescence).- Run a control plate with the test compound and detection reagent without enzyme to check for direct signal generation.

Conclusion

This application note provides a robust framework for the initial biochemical characterization of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate as a potential MAO-B inhibitor. The detailed protocols for IC50 determination and preliminary MoA studies are designed to yield reliable and reproducible data. By carefully following these self-validating methodologies, researchers can confidently assess the compound's potency and begin to elucidate its inhibitory mechanism, paving the way for its use as a valuable tool in neuropharmacology and drug discovery.

References

  • PubChem. (n.d.). [1-(1-Benzyl-3-Hydroxy-2-Oxo-Propylcarbamoyl)-2-Phenyl-Ethyl]-Carbamic Acid Benzyl Ester. National Center for Biotechnology Information. Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in epigenetic research and oncology drug discovery.

Abstract: This document provides a comprehensive guide for the in vitro characterization of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate, a novel compound with a chemical structure suggestive of Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibition. Due to the compound's novelty, this guide is structured as a discovery workflow, leading the researcher from initial biochemical validation to detailed cellular characterization. The protocols herein are designed to establish its mechanism of action, determine its potency (IC50/EC50), and define optimal working concentrations for various cell-based assays.

Scientific Introduction: Targeting LSD1 in Oncology

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent amine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] Demethylation of H3K4, a mark associated with active transcription, leads to epigenetic silencing of gene expression. LSD1 is frequently overexpressed in a variety of cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), prostate cancer, and neuroblastoma, where it contributes to oncogenesis by suppressing tumor suppressor genes and blocking cellular differentiation.[2]

Consequently, the inhibition of LSD1 has emerged as a promising therapeutic strategy. Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate possesses a cyclopropylamine moiety, a structural feature characteristic of irreversible inhibitors that form a covalent adduct with the FAD cofactor of LSD1. This application note outlines a systematic approach to validate this compound as an LSD1 inhibitor and to determine its effective working concentrations for in vitro studies.

LSD1_Pathway cluster_nucleus Cell Nucleus H3K4me2 Active Gene Locus (H3K4me2) LSD1 LSD1/CoREST Complex H3K4me2->LSD1 Demethylation H3K4me0 Silenced Gene Locus (H3K4me0) LSD1->H3K4me0 stop Cancer Progression LSD1->stop Promotes Differentiation Cellular Differentiation Tumor Suppression Compound Benzyl (1-(4-fluorophenyl) cyclopropyl)carbamate Compound->LSD1 Inhibition Differentiation->stop Blocks start Oncogenic Signals start->LSD1 Upregulation Cellular_Workflow cluster_assays Cellular Assays start Seed Cells (e.g., MV4-11 AML) treat Treat with Compound (Dose-Response, 24-72h) start->treat wb Target Engagement: Western Blot (H3K4me2) treat->wb flow Phenotypic Response: Flow Cytometry (CD11b) treat->flow viability Cellular Potency: Viability Assay (GI50) treat->viability end Determine Cellular EC50 & Recommended Concentrations wb->end flow->end viability->end

Figure 2: A logical workflow for the cellular characterization of a novel LSD1 inhibitor, moving from target engagement to functional outcomes.

Protocol 4.1: Target Engagement via Western Blot

Rationale: The most direct way to confirm LSD1 inhibition in cells is to measure the accumulation of its substrate, H3K4me2. [2]An effective inhibitor will cause a dose-dependent increase in the global levels of this histone mark.

  • Cell Culture: Culture a sensitive cell line, such as the AML cell line MV4-11, under standard conditions.

  • Treatment: Seed cells and allow them to adhere or stabilize. Treat with a dose-range of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate (e.g., from 10 nM to 10 µM) for 48-72 hours.

  • Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of histone extract (e.g., 10-15 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for H3K4me2.

    • Probe a separate blot or strip and re-probe the same blot with an antibody for Total Histone H3 as a loading control.

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.

  • Analysis: Quantify the band intensities. A dose-dependent increase in the H3K4me2 / Total H3 ratio confirms on-target cellular activity.

Protocol 4.2: Cellular Potency via Proliferation/Viability Assay

Rationale: This assay determines the concentration range over which the compound affects cell growth (GI50), providing a key metric for its cellular potency. The mechanism of LSD1 inhibitors often leads to a block in proliferation and differentiation rather than acute cytotoxicity. [3][4]Therefore, longer incubation times are essential.

  • Cell Seeding: Seed MV4-11 (AML) or NCI-H526 (SCLC) cells in a 96-well white plate at a predetermined optimal density.

  • Treatment: Add a serial dilution of the compound to the wells. Incubate for an extended period, typically 5 to 7 days, to allow for the cytostatic or differentiation-inducing effects to manifest.

  • Viability Measurement: Use a luminescence-based viability assay that measures ATP levels, such as CellTiter-Glo®, which is a robust indicator of metabolically active cells.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Protocol 4.3: Phenotypic Response via Flow Cytometry for Differentiation

Rationale: A hallmark of LSD1 inhibition in leukemia is the induction of myeloid differentiation. [2]This can be quantified by measuring the expression of cell surface markers like CD11b. This assay provides crucial validation of the compound's intended biological effect.

  • Cell Culture and Treatment: Treat MV4-11 cells with the compound at concentrations around the previously determined GI50 value (e.g., 0.5x, 1x, and 5x GI50) for 5-7 days.

  • Antibody Staining: Harvest the cells and wash with FACS buffer (PBS + 2% FBS). Stain the cells with a fluorescently-conjugated anti-CD11b antibody and a viability dye (to exclude dead cells) for 30 minutes on ice.

  • Data Acquisition: Analyze the cells using a flow cytometer, collecting data for at least 10,000 live-cell events per sample.

  • Analysis: Gate on the live, single-cell population. Quantify the percentage of CD11b-positive cells in the treated samples compared to the vehicle control. A significant, dose-dependent increase in the CD11b+ population confirms the induction of differentiation.

Summary of Recommended Working Concentrations

The data generated from the protocols above will allow for the determination of precise working concentrations. The following table provides recommended starting ranges for a novel putative LSD1 inhibitor based on published data for similar compounds. [2][3][4]These should be refined based on your experimental results.

Application / Assay Type Typical Cell Lines Recommended Starting Concentration Range Key Endpoint Rationale & Notes
Biochemical LSD1 Assay N/A (Purified Enzyme)0.1 nM - 100 µMIC50A wide range is used to capture the full dose-response curve and accurately determine intrinsic potency.
Target Engagement (Western Blot) MV4-11, THP-1 (AML)10 nM - 10 µMH3K4me2 LevelsThis range typically brackets the cellular GI50. A 48-72 hour treatment is usually sufficient to observe changes in histone marks.
Cell Proliferation / Viability MV4-11 (AML), NCI-H526 (SCLC)1 nM - 50 µMGI50Requires long-term incubation (5-7 days) due to the primarily cytostatic, differentiation-based mechanism of action.
Cellular Differentiation (Flow) MV4-11, MOLM-13 (AML)0.1x to 10x GI50CD11b ExpressionUse concentrations centered around the GI50 to observe the desired phenotypic effect without causing excessive cell death.
Downstream Mechanistic Studies Dependent on experiment2x to 5x GI50VariesOnce the GI50 is established, using a concentration known to inhibit growth and engage the target is a robust starting point for qPCR, RNA-seq, or other pathway analyses.

References

  • Cole, P. A. (2021). LSD1 Histone Demethylase Assays and Inhibition. National Center for Biotechnology Information. Available at: [Link]

  • Sacilotto, N., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Pharmacology & Translational Science. Available at: [Link]

  • Petrucci, R., et al. (2022). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Chemistry. Available at: [Link]

  • Sacilotto, N., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Biochemical characterization of LSD1 inhibitors. Dose−response curves... ResearchGate. Available at: [Link]

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Application Notes & Protocols: A Guide to Target Identification Using Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Phenotypic Hit to Mechanistic Insight

Phenotypic screening has re-emerged as a powerful paradigm in drug discovery, enabling the identification of small molecules that modulate cellular or organismal function in a desired manner. However, a significant bottleneck in this approach is the subsequent elucidation of the molecule's mechanism of action, a process often referred to as target deconvolution.[1] Understanding the direct molecular target(s) of a bioactive compound is crucial for several reasons: it validates the therapeutic hypothesis, enables structure-activity relationship (SAR) studies for lead optimization, and helps in anticipating potential off-target effects.

This guide provides a comprehensive overview of the principles and methodologies for identifying the molecular targets of a hypothetical bioactive compound, Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate . While the biological activity of this specific molecule is not extensively characterized in public literature, its carbamate moiety suggests potential interactions with enzymes, particularly those with serine hydrolase activity, as carbamates are known to act as reversible inhibitors of enzymes like acetylcholinesterase.[2][3] This document will therefore use this compound as a representative example to illustrate a robust, multi-pronged strategy for target identification, applicable to a wide range of small molecule hits.

We will delve into the design and execution of chemical proteomics strategies, emphasizing the importance of rigorous experimental design, data interpretation, and target validation. The protocols provided herein are designed to be self-validating, incorporating critical controls to ensure the scientific integrity of the findings.

Pillar 1: Strategic Planning for Target Identification

The journey from a bioactive small molecule to its molecular target requires a carefully planned, multi-step approach. The choice of methodology depends on various factors including the compound's potency, its physicochemical properties, and the available resources. A typical workflow involves the design of chemical probes, their application in proteomic experiments to identify interacting proteins, and subsequent validation of these putative targets.

The Chemical Probe: An Essential Tool for Target Discovery

A chemical probe is a modified version of the bioactive small molecule, engineered to facilitate the identification of its binding partners.[4] The design of a high-quality chemical probe is paramount for the success of any affinity-based target identification strategy.[5] An ideal probe retains the biological activity of the parent compound while incorporating two key features: a reactive group for covalent capture of the target and a reporter tag for enrichment and detection.

For Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate, we will consider the synthesis of two types of chemical probes: a photoaffinity probe and a "clickable" probe.

  • Photoaffinity Probes: These probes incorporate a photoreactive moiety, such as a diazirine, which upon UV irradiation forms a highly reactive carbene that covalently crosslinks the probe to its binding partner in close proximity.[5][6] This method is advantageous as it does not require a specific reactive group on the target protein.

  • "Clickable" Probes: These probes contain a bioorthogonal handle, such as a terminal alkyne or an azide, which can be selectively ligated to a reporter tag via a "click" reaction.[7][8] This two-step approach allows for greater flexibility and can reduce potential steric hindrance from a bulky reporter tag during target engagement.

The general structure of such probes is illustrated below:

G cluster_probe Chemical Probe Architecture Parent Molecule Parent Molecule Linker Linker Parent Molecule->Linker Maintains affinity Reactive Group Reactive Group Linker->Reactive Group Covalent capture Reporter Tag Reporter Tag Linker->Reporter Tag Detection/Enrichment

Caption: General architecture of a chemical probe.

Experimental Strategy: A Multi-pronged Approach

A robust target identification strategy should not rely on a single method. Here, we outline a workflow that combines affinity-based proteomics with orthogonal validation methods.

workflow Start Bioactive Compound (Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate) Probe_Synthesis Chemical Probe Synthesis (Photoaffinity & Clickable Probes) Start->Probe_Synthesis Affinity_Proteomics Affinity-Based Proteomics (e.g., Pull-down) Probe_Synthesis->Affinity_Proteomics Mass_Spec Mass Spectrometry (LC-MS/MS) Affinity_Proteomics->Mass_Spec Data_Analysis Bioinformatic Analysis (Candidate Prioritization) Mass_Spec->Data_Analysis Target_Validation Orthogonal Target Validation (e.g., CETSA, RNAi) Data_Analysis->Target_Validation End Validated Target(s) Target_Validation->End

Caption: A comprehensive workflow for target identification.

Pillar 2: Detailed Protocols for Target Identification

The following protocols provide step-by-step instructions for the key experiments in our proposed workflow. These protocols are designed to be self-validating by including necessary controls.

Protocol 1: Synthesis of a Photoaffinity Probe

This protocol describes the conceptual synthesis of a diazirine-containing photoaffinity probe of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate. The synthesis should be carried out by a qualified medicinal chemist.

Objective: To synthesize a photoaffinity probe that retains the core structure of the parent compound and incorporates a diazirine photoreactive group and a terminal alkyne for click chemistry-based detection.

Key Reagents:

  • Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate (or a suitable precursor)

  • A linker containing a diazirine moiety and a terminal alkyne

  • Appropriate coupling reagents (e.g., EDC, HOBt)

  • Solvents and purification reagents

Conceptual Synthetic Scheme:

  • Step 1: Synthesis of the Linker: Synthesize a linker molecule containing a photoreactive diazirine group and a terminal alkyne. This can be achieved through multi-step organic synthesis, the specifics of which will depend on the desired linker length and composition.

  • Step 2: Functionalization of the Parent Compound: Modify Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate to introduce a reactive handle (e.g., a carboxylic acid or an amine) at a position that is not critical for its biological activity. This position is often determined through preliminary SAR studies.

  • Step 3: Coupling Reaction: Couple the functionalized parent compound to the synthesized linker using standard peptide coupling chemistry.

  • Step 4: Purification and Characterization: Purify the final photoaffinity probe using techniques such as flash chromatography or HPLC. Characterize the purified probe by NMR and mass spectrometry to confirm its structure and purity.

Validation of the Probe:

Before use in proteomics experiments, it is crucial to validate that the synthesized probe:

  • Retains Biological Activity: Compare the potency of the probe to the parent compound in the original phenotypic assay. A significant loss of activity may indicate that the modification interferes with target binding.

  • Is Photoreactive: Confirm that the probe can be activated by UV light to form a covalent adduct with a model protein (e.g., bovine serum albumin).

Protocol 2: Affinity-Based Protein Pull-down using a Photoaffinity Probe

This protocol describes the use of the synthesized photoaffinity probe to enrich for interacting proteins from a complex biological sample (e.g., cell lysate).[9]

Objective: To identify proteins that interact with Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate in a cellular context.

Materials:

  • Photoaffinity probe

  • Parent compound (for competition experiment)

  • Cell lysate from a relevant cell line

  • UV lamp (365 nm)

  • Azide-biotin reporter tag

  • Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate)

  • Streptavidin-coated magnetic beads

  • Wash buffers

  • Elution buffer

  • SDS-PAGE reagents

  • Mass spectrometer

Procedure:

  • Cell Lysate Preparation: Prepare a cell lysate from the desired cell line using a lysis buffer compatible with both the probe and the downstream mass spectrometry analysis.

  • Incubation: Aliquot the cell lysate into three sets of tubes:

    • Experimental: Add the photoaffinity probe.

    • Competition Control: Add an excess of the parent compound before adding the photoaffinity probe. This will demonstrate the specificity of the interaction.

    • Negative Control: Add a vehicle control (e.g., DMSO).

  • UV Crosslinking: Irradiate the samples with UV light (365 nm) to induce covalent crosslinking of the probe to its binding partners.[8]

  • Click Reaction: Add the azide-biotin reporter tag and the click chemistry reagents to each sample to attach the biotin tag to the probe-protein complexes.[10]

  • Enrichment of Biotinylated Proteins: Add streptavidin-coated magnetic beads to each sample to capture the biotinylated probe-protein complexes.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.[1]

  • Elution: Elute the captured proteins from the beads.

  • Sample Preparation for Mass Spectrometry: Prepare the eluted protein samples for mass spectrometry analysis. This typically involves reduction, alkylation, and tryptic digestion.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.

Data Analysis and Candidate Prioritization

The output from the mass spectrometer will be a list of identified proteins and their relative abundance in each sample. The goal of the data analysis is to identify proteins that are specifically enriched in the experimental sample compared to the control samples.

Quantitative Data Summary:

Protein IDExperimental AbundanceCompetition Control AbundanceNegative Control AbundanceFold Change (Exp/Comp)p-value
Protein A10001005010.0<0.01
Protein B9508001001.2>0.05
Protein C1201101151.1>0.05
... ... ... ... ... ...

Prioritization Criteria:

  • High Fold Change: Proteins with a significantly higher abundance in the experimental sample compared to the competition control are considered strong candidates.

  • Statistical Significance: A low p-value indicates that the observed enrichment is unlikely to be due to random chance.

  • Biological Relevance: Prioritize candidates with known or predicted functions that are relevant to the observed phenotype.

Pillar 3: Orthogonal Validation of Putative Targets

Identifying a protein in a pull-down experiment is not sufficient to confirm it as a bona fide target.[11] Orthogonal validation methods are essential to demonstrate that the compound directly engages the putative target in a cellular context and that this engagement is responsible for the observed biological effect.[12]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming target engagement in intact cells.[13] The principle behind CETSA is that the binding of a small molecule can stabilize its target protein, leading to an increase in its melting temperature.

Protocol Overview:

  • Cell Treatment: Treat intact cells with the parent compound or a vehicle control.

  • Heating: Heat the treated cells at a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using a method like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Genetic Approaches (RNAi/CRISPR)

Genetic methods such as RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout can be used to assess whether the putative target is necessary for the observed phenotype.[14]

Workflow:

  • Target Knockdown/Knockout: Reduce the expression of the putative target protein in the relevant cell line using siRNA, shRNA, or CRISPR-Cas9.

  • Phenotypic Assay: Perform the original phenotypic assay on the cells with reduced target expression.

  • Analysis: If the knockdown or knockout of the target protein phenocopies the effect of the compound, it provides strong evidence that the protein is a key component of the compound's mechanism of action.

Conclusion: A Pathway to Mechanistic Understanding

The identification of a small molecule's direct cellular targets is a critical step in modern drug discovery. The multi-pronged approach outlined in this guide, combining rational chemical probe design, affinity-based proteomics, and rigorous orthogonal validation, provides a robust framework for elucidating the mechanism of action of novel bioactive compounds like Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate. By adhering to the principles of scientific integrity and incorporating self-validating experimental designs, researchers can confidently navigate the complex path from a phenotypic hit to a validated molecular target, ultimately accelerating the development of new therapeutics.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explore the causality behind experimental choices, offering robust troubleshooting strategies to enhance yield and purity.

Overview of the Synthetic Pathway

The synthesis of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate is typically approached as a two-stage process. The first stage involves the formation of the key intermediate, 1-(4-fluorophenyl)cyclopropylamine. The second stage is the protection of this primary amine with a benzyloxycarbonyl (Cbz) group to yield the final carbamate product. Each stage presents unique challenges and opportunities for optimization.

Caption: General two-stage workflow for the target compound synthesis.

Stage 1: Synthesis of 1-(4-fluorophenyl)cyclopropylamine Intermediate

The most versatile and common route to this strained primary amine from its corresponding carboxylic acid is the Curtius Rearrangement.[1][2] This reaction proceeds through an acyl azide and an isocyanate intermediate, which is then hydrolyzed to the desired amine.

Frequently Asked Questions & Troubleshooting: Stage 1

Q1: What is the mechanistic basis of the Curtius Rearrangement for this synthesis?

The Curtius rearrangement is a powerful thermal or photochemical conversion of a carboxylic acid to a primary amine with the loss of one carbon atom.[3] The process involves three key steps:

  • Acyl Azide Formation: The starting carboxylic acid is converted into an acyl azide. This is often achieved using diphenylphosphoryl azide (DPPA) or by converting the acid to an acid chloride followed by reaction with sodium azide.

  • Rearrangement to Isocyanate: Upon heating, the acyl azide rearranges, losing nitrogen gas (N₂) to form a highly reactive acyl nitrene intermediate, which immediately rearranges to a more stable isocyanate.[1]

  • Amine Formation: The isocyanate is not isolated but is hydrolyzed in situ during aqueous workup. The isocyanate reacts with water to form a carbamic acid, which is unstable and decarboxylates to yield the final primary amine.[4]

Q2: My yield for the Curtius rearrangement is consistently low. What are the likely causes?

Low yields in this rearrangement often point to issues with the isocyanate intermediate or the initial acyl azide formation.

  • Side Reactions of the Isocyanate: The isocyanate is electrophilic and can react with any unreacted starting amine to form a urea byproduct. This is particularly problematic if the hydrolysis step is slow or inefficient. To mitigate this, ensure rapid and vigorous stirring during the aqueous quench to quickly hydrolyze the isocyanate to the carbamic acid.

  • Incomplete Acyl Azide Formation: If converting from an acid chloride, ensure the complete conversion of the carboxylic acid before adding the azide source. Residual acid can complicate the reaction. Using a one-pot method with DPPA can often be more reliable.

  • Premature Decomposition: Acyl azides can be thermally sensitive. While heat is required for the rearrangement, excessive temperatures or prolonged reaction times can lead to undesired side reactions and degradation. Monitor the reaction closely by TLC or LC-MS to determine the optimal heating time. An improved method for some syntheses involves co-distilling the isocyanate as it forms into a solution of benzyl alcohol, though this is for directly forming the carbamate.[5]

Stage 2: N-Cbz Protection to Yield the Final Carbamate

This step involves the formation of a carbamate by reacting the primary amine with benzyl chloroformate (Cbz-Cl). The reaction is a nucleophilic acyl substitution, typically performed under Schotten-Baumann conditions.[6][7] This classic method utilizes a two-phase solvent system (e.g., dichloromethane and water) where a base in the aqueous phase neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[7]

Frequently Asked Questions & Troubleshooting: Stage 2

Q1: I am observing a significant amount of benzyl alcohol in my crude product. How can I prevent this?

This is the most common issue in Cbz protection. Benzyl alcohol is formed from the hydrolysis of benzyl chloroformate, which competes with the desired reaction with the amine.[8][9]

  • Causality: Cbz-Cl is highly reactive towards any nucleophile, including water. In the biphasic Schotten-Baumann system, the rate of hydrolysis is significant, especially at higher temperatures or with inefficient mixing.

  • Optimization Strategies:

    • Temperature Control: Perform the reaction at 0 °C in an ice bath. This dramatically slows the rate of Cbz-Cl hydrolysis more than it slows the reaction with the amine.

    • Reagent Quality: Use a fresh bottle of benzyl chloroformate. Older bottles may have already partially hydrolyzed due to atmospheric moisture, introducing benzyl alcohol from the start.

    • Efficient Mixing: Vigorous stirring is critical in a biphasic system. This maximizes the interfacial area, ensuring the amine in the organic phase can react with the Cbz-Cl before it is hydrolyzed by the aqueous base.

Q2: My product is contaminated with a di-protected byproduct. How is this formed and how can it be avoided?

The formation of a di-Cbz species, Benzyl N,N-bis(benzyloxycarbonyl)-1-(4-fluorophenyl)cyclopropylamine, occurs when the initially formed carbamate reacts a second time with Cbz-Cl.

  • Causality: The N-H proton of the desired carbamate product is weakly acidic. In the presence of a strong base (like NaOH), a small portion can be deprotonated, creating a nucleophilic amide anion that attacks another molecule of Cbz-Cl.[9]

  • Optimization Strategies:

    • Choice of Base: Switch from a strong base like sodium hydroxide (NaOH) to a milder base like sodium bicarbonate (NaHCO₃). Bicarbonate is strong enough to neutralize the HCl byproduct but generally not strong enough to significantly deprotonate the carbamate product.[9]

    • Stoichiometry Control: Avoid using a large excess of benzyl chloroformate. A slight excess of 1.05 to 1.1 equivalents is sufficient to drive the reaction to completion without promoting di-protection.

    • Slow Addition: Add the Cbz-Cl dropwise to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more nucleophilic primary amine over the less nucleophilic carbamate product.

G Start Low Yield or Impure Product CheckByproducts Analyze Crude Product (TLC, LC-MS, ¹H NMR) Start->CheckByproducts BenzylAlcohol Excess Benzyl Alcohol? CheckByproducts->BenzylAlcohol DiCbz Di-Cbz Byproduct? BenzylAlcohol->DiCbz No Sol_BenzylAlcohol 1. Use fresh Cbz-Cl 2. Lower temp to 0 °C 3. Add Cbz-Cl slowly BenzylAlcohol->Sol_BenzylAlcohol Yes Incomplete Starting Amine Present? DiCbz->Incomplete No Sol_DiCbz 1. Use mild base (NaHCO₃) 2. Use 1.05 eq. Cbz-Cl 3. Add Cbz-Cl slowly DiCbz->Sol_DiCbz Yes Sol_Incomplete 1. Check Cbz-Cl quality 2. Ensure >2 eq. base 3. Increase stir rate Incomplete->Sol_Incomplete Yes Success High Yield & Purity Incomplete->Success No Sol_BenzylAlcohol->DiCbz Sol_DiCbz->Incomplete Sol_Incomplete->Success

Caption: Troubleshooting workflow for the N-Cbz protection stage.

Data Summary: Optimizing N-Cbz Protection Conditions

The following table summarizes recommended adjustments to the Schotten-Baumann protocol to address common issues.

Issue ObservedParameter to AdjustStandard ConditionOptimized ConditionRationale
Excess Benzyl Alcohol TemperatureRoom Temperature0 °C Slows the rate of Cbz-Cl hydrolysis more than the desired amination.[10]
Di-Cbz Byproduct BaseNaOH (2 M)Saturated NaHCO₃ Bicarbonate is a weaker base, preventing deprotonation of the carbamate product.[9]
Di-Cbz Byproduct Cbz-Cl Stoichiometry1.5 - 2.0 eq.1.05 - 1.1 eq. Minimizes available electrophile for the second, slower reaction.
Incomplete Reaction Base Stoichiometry1.1 eq.2.0 - 3.0 eq. Ensures complete neutralization of HCl byproduct, preventing protonation of the nucleophilic amine.[7]
Incomplete Reaction MixingModerate StirringVigorous Stirring Maximizes interfacial surface area in the biphasic system for efficient reaction.

Experimental Protocols

Protocol 1: Optimized N-Cbz Protection of 1-(4-fluorophenyl)cyclopropylamine

This protocol incorporates the troubleshooting insights discussed above to maximize yield and purity.

  • Dissolution: Dissolve 1-(4-fluorophenyl)cyclopropylamine (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the flask.

  • Cooling: Place the flask in an ice-water bath and stir vigorously for 10-15 minutes until the internal temperature reaches 0-2 °C.

  • Reagent Addition: In a separate vial, dissolve benzyl chloroformate (Cbz-Cl, 1.05 eq.) in a small amount of DCM. Add this solution to the reaction mixture dropwise via an addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to stir vigorously at 0 °C. Monitor the reaction progress by TLC or LC-MS (typically complete in 2-4 hours).

  • Workup: Once the starting amine is consumed, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer one more time with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography (a typical eluent system is a gradient of ethyl acetate in hexanes) to obtain the pure Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate. A typical reported yield for similar Cbz protections is around 90%.[11]

References

  • Grokipedia. (n.d.). Benzyl chloroformate.
  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 25, 2026, from [Link]

  • Wikipedia. (n.d.). Benzyl chloroformate. Retrieved January 25, 2026, from [Link]

  • Benchchem. (2025). Technical Support Center: N-Cbz Protection of Amines.
  • Benchchem. (2025). A Comparative Guide: Allyl Chloroformate vs. Benzyl Chloroformate in Synthesis.
  • ResearchGate. (2025). An Improved Process for the Preparation of Benzyl N -vinyl Carbamate 1. Retrieved January 25, 2026, from [Link]

  • NIH. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Retrieved January 25, 2026, from [Link]

  • RSC Publishing. (n.d.). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Retrieved January 25, 2026, from [Link]

  • NIH. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Retrieved January 25, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved January 25, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Retrieved January 25, 2026, from [Link]

Sources

Overcoming solubility issues with Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate

A Guide to Overcoming Aqueous Solubility Challenges

Welcome to the technical support resource for Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting strategies and foundational knowledge to help you overcome the inherent low aqueous solubility of this compound. Given the limited publicly available data on this specific molecule, the principles and protocols outlined here are based on established physicochemical principles for compounds with similar structural motifs (hydrophobic aromatic rings, a carbamate linker, and a substituted cyclopropyl group).

Part 1: Understanding the Solubility Challenge - FAQs

This section addresses the most common initial questions researchers face when working with Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate.

Q1: Why is my compound not dissolving in standard aqueous buffers like PBS or Tris?

Answer: The molecular structure of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate contains significant hydrophobic (water-repelling) regions. The benzyl group and the 4-fluorophenylcyclopropyl moiety are large, non-polar structures that resist interaction with polar water molecules. While the carbamate group can form some hydrogen bonds, its contribution is insufficient to overcome the hydrophobicity of the rest of the molecule. Dissolution in water is an energetically unfavorable process for such compounds, leading to precipitation or the formation of a suspension rather than a true solution.

Q2: I observed a cloudy solution even after vigorous vortexing and sonication. What does this indicate?

Answer: A cloudy or turbid solution is a clear indicator of insolubility or the formation of a fine precipitate. While mechanical agitation like vortexing or sonication can break down larger particles into smaller ones (creating a colloidal suspension), it does not alter the intrinsic solubility of the compound at a molecular level. These fine particles can interfere with many experimental assays, causing artifacts in spectrophotometry, light scattering, or cell-based assays.

Q3: Can I just add a small amount of an organic solvent like DMSO to my stock and then dilute it in buffer?

Answer: This is a common and often successful initial strategy, but it has critical limitations. When a concentrated stock solution in a water-miscible organic solvent (like DMSO or ethanol) is diluted into an aqueous buffer, the solvent concentration dramatically decreases. If the final concentration of the organic solvent is too low to maintain solubility, the compound can precipitate out of the solution. This phenomenon, known as "crashing out," can lead to inaccurate concentration measurements and unreliable experimental results. The key is to ensure the final concentration of the organic co-solvent is sufficient to keep the compound in solution without negatively impacting your experimental system.

Q4: How does pH affect the solubility of this specific carbamate?

Answer: The carbamate group in your compound is generally considered neutral and does not have an easily ionizable proton within the typical aqueous pH range (pH 2-12). Therefore, unlike acidic or basic compounds, adjusting the pH of the buffer is unlikely to significantly increase the solubility of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate. Its solubility is primarily dictated by its hydrophobicity rather than its acid-base properties.

Part 2: Troubleshooting Workflow & Solubilization Protocols

If you are facing solubility issues, follow this systematic troubleshooting workflow. Start with the simplest and least disruptive methods before proceeding to more complex formulation strategies.

Troubleshooting Decision Workflow

Below is a visual guide to help you select the appropriate solubilization strategy.

G cluster_start cluster_cosolvent Strategy 1: Co-Solvents cluster_surfactant Strategy 2: Surfactants cluster_cyclodextrin Strategy 3: Cyclodextrins start Start: Compound Precipitates in Aqueous Buffer cosolvent_q Is a low percentage (<5%) of an organic co-solvent acceptable in your assay? start->cosolvent_q cosolvent_y Protocol 1: Test Co-Solvents (DMSO, Ethanol, PEG 400) cosolvent_q->cosolvent_y Yes surfactant_q Is your assay sensitive to detergents? (e.g., cell membrane integrity assays) cosolvent_q->surfactant_q No cosolvent_y->surfactant_q If solubility is still insufficient cosolvent_n Co-solvents may cause assay interference. Consider other methods. surfactant_y Protocol 2: Test Non-Ionic Surfactants (Tween® 80, Kolliphor® EL) surfactant_q->surfactant_y No surfactant_n Surfactants are not suitable. Consider cyclodextrins. surfactant_q->surfactant_n Yes cyclo_q Is the molecular size of the compound suitable for encapsulation? surfactant_y->cyclo_q If solubility is still insufficient surfactant_n->cyclo_q cyclo_y Protocol 3: Test Cyclodextrins (HP-β-CD, SBE-β-CD) cyclo_q->cyclo_y Yes cyclo_n Complexation may be inefficient. Contact Technical Support. cyclo_q->cyclo_n No

Caption: A step-by-step decision tree for selecting a solubilization method.

Protocol 1: Co-Solvent Screening

Principle: Water-miscible organic solvents can disrupt the hydrogen-bonding network of water, creating a more favorable environment for dissolving hydrophobic compounds. This protocol helps you determine the most effective co-solvent and its minimum required concentration.

Materials:

  • Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate

  • Dimethyl sulfoxide (DMSO), ACS grade or higher

  • Ethanol (200 proof), molecular biology grade

  • Polyethylene glycol 400 (PEG 400)

  • Your target aqueous buffer (e.g., PBS, pH 7.4)

  • Glass vials or microcentrifuge tubes

Procedure:

  • Prepare a High-Concentration Stock: Accurately weigh a small amount of the compound (e.g., 1-5 mg) and dissolve it in a minimal volume of 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Serial Dilution Test: a. Prepare a series of tubes containing your aqueous buffer with varying percentages of the co-solvent (e.g., 10%, 5%, 2%, 1%, 0.5% DMSO). b. Add a small aliquot of your compound's DMSO stock solution to each tube to achieve your desired final concentration. c. Vortex each tube vigorously for 30 seconds.

  • Visual Inspection & Incubation: a. Visually inspect each tube for any signs of precipitation or cloudiness against a dark background. b. Incubate the tubes at the temperature of your intended experiment (e.g., 37°C) for 1-2 hours and inspect again. Some compounds exhibit temperature-dependent solubility.

  • Repeat for Other Co-solvents: Repeat steps 2-3 using ethanol and PEG 400 to compare their effectiveness.

  • Select the Best Condition: Choose the co-solvent and the lowest concentration that maintains a clear solution at your target compound concentration.

Co-Solvent Typical Starting Conc. Pros Cons
DMSO 0.1 - 5%High solubilizing power for many organics.Can be toxic to cells at >0.5%; may interfere with some enzymatic assays.
Ethanol 1 - 10%Less toxic than DMSO; volatile.May cause protein denaturation at higher concentrations.
PEG 400 1 - 20%Low toxicity; often used in formulations.Can be viscous; may affect osmolarity.
Protocol 2: Surfactant-Mediated Solubilization

Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate your insoluble compound, allowing it to be dispersed in the aqueous buffer.

Mechanism of Micellar Solubilization

G cluster_micelle Micelle Structure center Hydrophobic Core (Encapsulates Compound) s1 Surfactant Head center->s1 Hydrophobic Tail s2 Surfactant Head center->s2 Hydrophobic Tail s3 Surfactant Head center->s3 Hydrophobic Tail s4 Surfactant Head center->s4 Hydrophobic Tail s5 Surfactant Head center->s5 Hydrophobic Tail s6 Surfactant Head center->s6 Hydrophobic Tail water Aqueous Buffer center->water disperses in compound Insoluble Compound (e.g., Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate) compound->center is encapsulated by

Caption: Diagram showing how a surfactant micelle encapsulates a hydrophobic compound.

Materials:

  • Tween® 80 (Polysorbate 80)

  • Kolliphor® EL (Cremophor® EL)

  • Aqueous buffer

  • Thin-film evaporation apparatus (optional, but recommended)

Procedure:

  • Co-film Method (Recommended): a. Dissolve a known amount of your compound and a surfactant (e.g., Tween® 80 at a 1:5 or 1:10 compound-to-surfactant mass ratio) in a suitable volatile organic solvent (e.g., methanol or chloroform) in a round-bottom flask. b. Evaporate the solvent using a rotary evaporator to create a thin, uniform film on the flask wall. c. Hydrate the film by adding the pre-warmed (37-40°C) aqueous buffer and gently agitating until the film is fully dispersed, forming a clear micellar solution.

  • Direct Addition Method (Simpler Alternative): a. Prepare a series of buffer solutions containing the surfactant at concentrations above its CMC (e.g., 0.05%, 0.1%, 0.5% w/v). Note: CMC of Tween® 80 is ~0.0013%. b. Add the compound (ideally from a concentrated organic stock to minimize solvent) to each surfactant solution. c. Vortex and sonicate for 5-10 minutes. d. Allow the solution to equilibrate for 1-2 hours and check for clarity.

Surfactant Type Typical Conc. Considerations
Tween® 80 Non-ionic0.05 - 2%Widely used, low toxicity. Can auto-oxidize, potentially generating reactive species.
Kolliphor® EL Non-ionic0.1 - 5%Excellent solubilizer. Associated with hypersensitivity reactions in some in vivo models.
Protocol 3: Cyclodextrin-Mediated Solubilization

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble molecules that fit within their cavity, thereby increasing the apparent solubility of the guest molecule.

Materials:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®)

  • Aqueous buffer

Procedure:

  • Prepare Cyclodextrin Solutions: Prepare a range of cyclodextrin concentrations in your aqueous buffer (e.g., 1%, 5%, 10%, 20% w/v).

  • Add the Compound: Add an excess amount of your solid compound directly to each cyclodextrin solution.

  • Equilibrate: Shake or stir the mixtures at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate and Quantify: a. After equilibration, filter the solutions through a 0.22 µm syringe filter to remove any undissolved solid. b. Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Determine Solubility Enhancement: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship (a phase-solubility diagram of type AL) indicates the formation of a soluble 1:1 complex.

Cyclodextrin Key Feature Typical Conc. Considerations
HP-β-CD High water solubility, low toxicity.2 - 40%Commonly used in research and pharmaceutical formulations.
SBE-β-CD (Captisol®) Very high water solubility, anionic nature.2 - 50%Excellent solubilizer, particularly for neutral and cationic compounds.

Part 3: Final Recommendations & Best Practices

  • Always Validate: After preparing your solubilized formulation, always perform a visual check for clarity before each experiment.

  • Assay Compatibility: Ensure that your chosen solubilizing agent (co-solvent, surfactant, or cyclodextrin) does not interfere with your downstream assay. Run a vehicle control (buffer + solubilizer, without your compound) to check for background signals or adverse effects (e.g., cell toxicity).

  • Kinetic Solubility vs. Thermodynamic Solubility: The protocols above primarily assess kinetic solubility (the ability to remain in a clear solution after a specific preparation method). True thermodynamic solubility is an equilibrium state and may be lower. For most in vitro experiments, achieving a stable, kinetically soluble solution is sufficient.

  • Documentation: Meticulously document the exact composition of your formulation in your lab notebook. This is crucial for reproducibility.

References

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as functional excipients: methods to enhance complexation efficiency. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Captisol® Technology. Ligand Pharmaceuticals. [Link]

Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate degradation pathways and how to prevent them

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your experiments.

Introduction: Understanding the Stability Profile

Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate is a molecule of interest in drug discovery, incorporating three key structural motifs: a benzyl carbamate linker, a stabilizing cyclopropyl group, and a 4-fluorophenyl moiety. The overall stability of the compound is a function of the interplay between these components. While carbamates offer greater stability than esters, they are susceptible to certain degradation pathways.[1] The incorporation of a cyclopropyl group is a strategic design choice intended to enhance metabolic stability by shielding against enzymatic degradation that typically affects linear alkyl chains.[2] This guide will delve into the potential degradation pathways and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am observing a loss of my compound in aqueous buffer solutions over time. What is the likely cause?

Answer: The most probable cause of degradation in aqueous media is the hydrolysis of the carbamate bond.[3] Carbamate hydrolysis is a well-documented degradation pathway, particularly influenced by pH and temperature.

Scientific Rationale: The carbamate linkage, while more stable than an ester linkage, can undergo nucleophilic attack by water or hydroxide ions. This process is often accelerated under basic (alkaline) conditions, where the concentration of the more potent nucleophile, OH-, is higher.[4] The reaction typically proceeds via cleavage of the ester-type bond of the carbamate, leading to the formation of 1-(4-fluorophenyl)cyclopropanamine, benzyl alcohol, and carbon dioxide.

Troubleshooting Steps:

  • pH Monitoring: Carefully measure and record the pH of your solutions. If possible, conduct your experiments in a buffered system at a neutral or slightly acidic pH (pH 4-6) to minimize base-catalyzed hydrolysis.

  • Temperature Control: Elevated temperatures can significantly increase the rate of hydrolysis.[3] Ensure your experiments are conducted at a controlled and documented temperature. For storage of stock solutions, refrigeration (2-8 °C) or freezing (-20 °C or lower) is recommended.

  • Solvent Selection: If your experimental design allows, consider the use of aprotic organic solvents for stock solutions, which can then be diluted into aqueous media immediately before use.

FAQ 2: My compound appears to be degrading during in vitro metabolism studies using liver microsomes or esterase enzymes. What degradation pathway is likely occurring?

Answer: Enzymatic cleavage of the carbamate bond by esterases is the most likely degradation pathway in this scenario.

Scientific Rationale: Carbamates are known substrates for various hydrolases, including carboxylesterases, which are abundant in liver microsomes.[5] These enzymes catalyze the hydrolysis of the carbamate bond, leading to the same primary degradation products as chemical hydrolysis: 1-(4-fluorophenyl)cyclopropanamine and benzyl alcohol. While the cyclopropyl group generally enhances metabolic stability against cytochrome P450 (CYP) mediated oxidation, the carbamate linkage itself remains a potential site for enzymatic hydrolysis.[2]

Troubleshooting Steps:

  • Enzyme Inhibitors: To confirm the involvement of esterases, you can run a control experiment in the presence of a broad-spectrum esterase inhibitor. A significant reduction in degradation would support this pathway.

  • Heat Inactivation: As a control, heat-inactivated microsomes should be used in a parallel experiment. The absence of degradation in this control would point towards an enzymatic process.

  • Quantitative Analysis: Utilize a validated analytical method, such as LC-MS/MS, to monitor the disappearance of the parent compound and the appearance of the expected metabolites over time.[6] This will allow you to determine the rate of metabolic clearance.

FAQ 3: I am using a palladium catalyst for a reaction in a subsequent synthetic step and am seeing cleavage of the benzyl carbamate. Why is this happening?

Answer: The benzyl group of the carbamate is susceptible to cleavage by catalytic hydrogenolysis.

Scientific Rationale: The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis precisely because it can be readily removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst).[7] This process, known as hydrogenolysis, involves the cleavage of the C-O bond between the benzyl group and the carbamate oxygen, resulting in the formation of toluene and the corresponding carbamic acid of the cyclopropylamine, which readily decarboxylates to the free amine.[8]

Troubleshooting Steps:

  • Catalyst Selection: If the subsequent reaction chemistry allows, consider using a catalyst that is less prone to inducing hydrogenolysis.

  • Protecting Group Strategy: If the benzyl carbamate is intended to be a stable part of the final molecule, avoid downstream synthetic steps that employ catalytic hydrogenation. If it is a protecting group, this is the expected reactivity.

  • Reaction Monitoring: Closely monitor the reaction by a suitable technique (e.g., TLC or LC-MS) to detect the formation of the debenzylated product.

Visualizing the Degradation Pathways

The following diagrams illustrate the primary degradation pathways for Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate.

cluster_hydrolysis Hydrolytic/Enzymatic Degradation cluster_hydrogenolysis Reductive Degradation Parent_H Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate Products_H 1-(4-fluorophenyl)cyclopropanamine + Benzyl Alcohol + CO2 Parent_H->Products_H H2O, OH- or Esterase Parent_R Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate Products_R 1-(4-fluorophenyl)cyclopropanamine + Toluene + CO2 Parent_R->Products_R H2, Pd/C

Caption: Primary degradation pathways of the target compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a standard forced degradation study to identify potential degradation products and assess the stability of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate under various stress conditions, as recommended by ICH guidelines.[9][10] The target degradation is typically 5-20%.[10]

Materials:

  • Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl), 0.5 N

  • Sodium hydroxide (NaOH), 0.5 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV or MS detector

  • C18 HPLC column

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.5 N HCl.

    • Incubate at room temperature for 48 hours.

    • Neutralize with an equivalent amount of 0.5 N NaOH.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.5 N NaOH.

    • Incubate at room temperature for 48 hours.

    • Neutralize with an equivalent amount of 0.5 N HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 48 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in a 60°C oven for 48 hours.

    • Separately, incubate 1 mL of the stock solution at 60°C for 48 hours.

    • After cooling, prepare solutions for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid compound and 1 mL of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 48 hours.

    • Prepare solutions for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Protocol 2: Prevention and Stabilization

This section provides a summary of preventative measures based on the likely degradation pathways.

StressorPrevention StrategyScientific Rationale
High pH (Alkaline) Maintain solutions at neutral or slightly acidic pH (4-6) using a suitable buffer system.Minimizes the concentration of hydroxide ions, which catalyze carbamate hydrolysis.[4]
Elevated Temperature Store stock solutions and samples at reduced temperatures (2-8°C or -20°C). Avoid prolonged exposure to heat during experiments.The rate of chemical reactions, including hydrolysis, generally increases with temperature.[3]
Enzymatic Activity For in vitro assays, use heat-inactivated biological matrices as a control. If esterase activity is a concern, consider the use of specific inhibitors.This helps to differentiate between metabolic and chemical degradation.
Reductive Conditions Avoid the use of catalytic hydrogenation (e.g., H₂/Pd-C) if the benzyl carbamate moiety is to be retained.The benzyl group is labile to hydrogenolysis, a common deprotection strategy in organic synthesis.[7]
Light Exposure Store the compound and its solutions in amber vials or otherwise protected from light, especially UV radiation.Aromatic and fluorinated compounds can be susceptible to photodegradation.[11][12]

Logical Workflow for Troubleshooting

The following diagram provides a logical workflow for diagnosing and addressing the degradation of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate.

Start Degradation Observed Aqueous Aqueous Solution? Start->Aqueous Enzymatic Biological Matrix? Start->Enzymatic Reductive Reductive Reagents Present? Start->Reductive Hydrolysis Likely Hydrolysis Aqueous->Hydrolysis Yes EnzymeCleavage Likely Enzymatic Cleavage Enzymatic->EnzymeCleavage Yes Hydrogenolysis Likely Hydrogenolysis Reductive->Hydrogenolysis Yes ControlpH Control pH and Temperature Hydrolysis->ControlpH UseInhibitors Use Heat-Inactivated Controls/Inhibitors EnzymeCleavage->UseInhibitors ChangeReagents Change Reagents/Catalyst Hydrogenolysis->ChangeReagents

Caption: Troubleshooting workflow for degradation issues.

References

  • ResearchGate. (2025). Analytical and kinetic study of the aqueous hydrolysis of four organophosphorus and two carbamate pesticides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

  • Shimadzu. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Retrieved from [Link]

  • ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Retrieved from [Link]

  • Chinese Chemical Society. (2020). Fluorine Effects for Tunable C–C and C–S Bond Cleavage in Fluoro-Julia–Kocienski Intermediates. CCS Chemistry. Retrieved from [Link]

  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Retrieved from [Link]

  • MDPI. (2021). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The kinetics of the hydrolysis of organophosphorus and carbamate pesticides in water and aqueous base buffers. Retrieved from [Link]

  • Oxford Academic. (n.d.). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Retrieved from [Link]

  • ACS Publications. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Separation Science. (2023). Effective Analysis Carbamate Pesticides. Retrieved from [Link]

  • ResearchGate. (2025). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. Retrieved from [Link]

  • The Innovation. (n.d.). Degradation breakthrough of stabilized compounds with C-F bonds. Retrieved from [Link]

  • ACS Publications. (n.d.). trans-2-Phenylcyclopropylamine Is a Mechanism-Based Inactivator of the Histone Demethylase LSD1. Biochemistry. Retrieved from [Link]

  • PubMed Central. (2016). ATP-Dependent C–F Bond Cleavage Allows the Complete Degradation of 4-Fluoroaromatics without Oxygen. Retrieved from [Link]

  • ACS Publications. (n.d.). Development of a drug-release strategy based on the reductive fragmentation of benzyl carbamate disulfides. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Degradation and Transformation of Organic Fluorine Compounds. Retrieved from [Link]

  • PubMed. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Retrieved from [Link]

  • Yumpu. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Retrieved from [Link]

  • Nelson Labs. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Chemexper. (n.d.). The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained. Retrieved from [Link]

  • JST@HUST. (2023). The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products. Engineering and Technology For Sustainable Development. Retrieved from [Link]

  • EPA NEPS. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [Link]

  • RSC Publishing. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. Retrieved from [Link]

  • RSC Publishing. (2022). Electrosynthetic C–F bond cleavage. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

  • MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

  • CCS Chemistry. (2020). Fluorine Effects for Tunable C–C and C–S Bond Cleavage in Fluoro-Julia– Kocienski Intermediates. Retrieved from [Link]

  • PubMed Central. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Retrieved from [Link]

  • AAPS. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • National Institutes of Health. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Retrieved from [Link]

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  • Google Patents. (n.d.). CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application.
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  • IIP Series. (2024). CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]

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Technical Support Center: Stability of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our technical support center. This guide provides in-depth information and practical advice for researchers, scientists, and drug development professionals on the stability of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate when stored in Dimethyl Sulfoxide (DMSO) at -20°C.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate in DMSO at -20°C?

A1: While specific long-term stability data for this exact molecule is not publicly available, based on the stability of its core functional groups—a benzyl carbamate (Cbz) and a cyclopropylamine—the compound is expected to be moderately to highly stable when stored properly at -20°C. However, stability is not guaranteed and is highly dependent on experimental conditions.[1] Key factors influencing stability include the purity of the DMSO, the presence of water, the number of freeze-thaw cycles, and exposure to light and air.[2]

Q2: What are the primary risk factors for degradation?

A2: The two main chemical liabilities for this molecule are the benzyl carbamate and the cyclopropylamine moieties.

  • Hydrolysis of the Carbamate: The ester linkage in the carbamate group is susceptible to hydrolysis, especially in the presence of trace amounts of acid or base, which can be exacerbated by water absorbed by hygroscopic DMSO.[3]

  • Cyclopropylamine Moiety: While generally stable, strained ring systems like cyclopropylamines can be susceptible to degradation under certain conditions, such as high pH.[4]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO solutions is a major non-chemical risk factor that can lead to compound degradation and precipitation.[1][5]

Troubleshooting Guide for Unexpected Experimental Results

This section addresses common issues that may arise, linking them to potential stability problems.

Q3: My compound's activity has decreased over time. Could this be a stability issue?

A3: Yes, a loss of potency is a classic indicator of compound degradation. The stability of compounds in DMSO can vary greatly.[1] While many compounds are stable for months or even years, others are sensitive.[1][6] We recommend running a freshly prepared sample from solid material alongside your stored sample to determine if degradation is the cause of the decreased activity.

Q4: I'm observing new, unexpected peaks in my LC-MS/HPLC analysis of a stored sample. What could they be?

A4: Unexpected peaks likely represent degradation products. Based on the structure of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate, the most probable degradation pathway is hydrolysis.

  • Pathway 1: Carbamate Hydrolysis: The primary degradation pathway would likely be the cleavage of the carbamate bond. This would result in two main products:

    • 1-(4-fluorophenyl)cyclopropan-1-amine: The free amine, which would be detected at a lower molecular weight.

    • Benzyl Alcohol and CO₂: Formed from the unstable benzyl carbamic acid intermediate. Benzyl alcohol may be observable by LC-MS.

This hydrolysis can be catalyzed by trace amounts of water, which is readily absorbed by DMSO.[1][2]

Potential Hydrolysis Pathway

G cluster_main Hydrolysis of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate Parent Parent Compound (in DMSO with trace H₂O) Transition Hydrolysis (H₂O, +/- catalyst) Parent->Transition Slow Amine Product 1: 1-(4-fluorophenyl)cyclopropan-1-amine Transition->Amine Intermediate Unstable Intermediate: Benzyl Carbamic Acid Transition->Intermediate BenzylAlc Product 2a: Benzyl Alcohol Intermediate->BenzylAlc Rapid Decomposition CO2 Product 2b: CO₂ Intermediate->CO2

Caption: Potential hydrolytic degradation of the parent compound.

Q5: How do freeze-thaw cycles affect my compound's stability?

A5: Each freeze-thaw cycle poses a risk.[7][8] When DMSO freezes (melting point: +18.5°C), the dissolved compound can become highly concentrated in unfrozen micro-domains, potentially accelerating degradation or causing precipitation.[9] Upon thawing, compounds that have precipitated may not fully redissolve, leading to a lower effective concentration.[9] Studies have shown that even stable compounds can show significant degradation after multiple freeze-thaw cycles, more so than from storage at room temperature for an extended period.[5]

Best Practices for Storage and Handling

To maximize the shelf-life of your compound, adhere to the following protocols.

Risk FactorPotential Negative OutcomeRecommended Mitigation Strategy
Water Contamination Increased rate of hydrolysis, leading to compound degradation.[2]Use high-purity, anhydrous DMSO. Store stock DMSO under an inert gas (e.g., argon or nitrogen) and use a desiccant.[10]
Freeze-Thaw Cycles Compound precipitation and degradation.[5]Prepare single-use aliquots of your stock solution. This minimizes the number of freeze-thaw cycles for the bulk of your material.[6]
Storage Temperature Slower, but still possible, degradation over long periods.For long-term storage (>3 months), -80°C is preferable to -20°C as it further slows chemical degradation. For daily or weekly use, -20°C is acceptable.
Light & Oxygen Potential for photo-degradation or oxidation, though less common for this structure.Store vials in the dark (e.g., in a freezer box) and ensure caps are tightly sealed.
Compound Concentration Lower concentrations may be less stable.Prepare stock solutions at a high concentration (e.g., 10 mM or higher) to improve stability.[1]

Protocol: Small-Scale Stability Assessment

To definitively determine the stability of your specific batch of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate, a simple stability study is the most trustworthy approach.

Objective:

To quantify the degradation of the compound in DMSO at -20°C over a set period.

Materials:
  • Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate (solid)

  • Anhydrous, high-purity DMSO

  • HPLC or LC-MS system

  • Autosampler vials

  • Precision balance and volumetric flasks

Experimental Workflow

Caption: Workflow for assessing compound stability in DMSO.

Step-by-Step Procedure:
  • Stock Solution Preparation: Accurately weigh the solid compound and dissolve it in anhydrous DMSO to a known concentration (e.g., 10 mM). Ensure complete dissolution.

  • Time Zero (T=0) Analysis: Immediately after preparation, dilute a small sample of the stock solution to a working concentration suitable for your analytical method and inject it into the HPLC or LC-MS. This will serve as your 100% reference point. Record the peak area of the parent compound.

  • Aliquoting: Dispense the remaining stock solution into multiple small, single-use vials. Tightly cap each vial.

  • Storage: Place the aliquots in a dark container and store them at -20°C.

  • Time Point Analysis: At predetermined intervals (e.g., 1 week, 2 weeks, 1 month, 3 months), remove one aliquot from the freezer. Allow it to thaw completely at room temperature.

  • Sample Analysis: Once thawed, prepare and analyze the sample using the exact same analytical method as the T=0 sample.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the peak area at T=0. Calculate the percentage of the compound remaining. A loss of >10-15% is typically considered significant degradation. Also, monitor for the appearance and growth of new peaks.

This self-validating protocol provides definitive data on the stability of your compound under your specific laboratory conditions.

References

  • ResearchGate. (2014). How long can a compound be stable in DMSO for?[Link]

  • Ziath. (n.d.). Issues in Compound Storage in DMSO. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. [Link]

  • Kozikowski, B. A., et al. (2001). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Modern Drug Discovery. [Link]

  • Loh, J. J., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Molecular Pharmaceutics. [Link]

  • Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]

  • Bhatt, P., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology. [Link]

  • Quora. (2018). What is the best way of storing a DMSO in a research lab?[Link]

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Validation & Comparative

A Comparative Efficacy Analysis of Novel LSD1 Inhibitors: Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate versus GSK-LSD1

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of LSD1 in Oncology

Epigenetic modifications are fundamental to the regulation of gene expression, and their dysregulation is a hallmark of many human cancers.[1][2] Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) has emerged as a critical therapeutic target in oncology.[3] As a flavin adenine dinucleotide (FAD)-dependent amine oxidase, LSD1 removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression.[4][5] This enzymatic activity is crucial for maintaining cellular homeostasis, but its overexpression in various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), is associated with suppressed differentiation and enhanced proliferation of cancer cells.[3][6][7] Consequently, the development of potent and selective LSD1 inhibitors is an area of intense research.[3][4][8]

This guide provides an in-depth comparative analysis of two distinct LSD1 inhibitors: the novel cyclopropylamine-based compound, Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate (hereafter referred to as BFC ), and the well-characterized clinical candidate, GSK-LSD1 . BFC represents a class of mechanism-based inactivators derived from the tranylcypromine (TCP) scaffold, which form a covalent adduct with the FAD cofactor of LSD1.[9][10] In contrast, GSK-LSD1 is a potent, irreversible, and highly selective inhibitor developed to overcome some of the off-target effects associated with earlier TCP-based compounds.[11]

This comparison will delve into their biochemical potency, cellular efficacy, and selectivity profiles, supported by detailed experimental protocols and quantitative data. The objective is to provide researchers and drug development professionals with a comprehensive framework for evaluating and selecting LSD1 inhibitors for preclinical and clinical development.

Compound Profiles and Mechanism of Action

Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate (BFC): BFC belongs to the family of tranylcypromine-based LSD1 inhibitors.[9][12] The core chemical feature is the trans-2-phenylcyclopropylamine moiety, which acts as a mechanism-based inactivator of FAD-dependent amine oxidases.[10][13] Upon binding to the LSD1 active site, BFC is thought to undergo an enzymatic oxidation that leads to the formation of a reactive intermediate, which then forms a covalent adduct with the N5 atom of the FAD cofactor.[10] This irreversible inhibition effectively shuts down the demethylase activity of the enzyme. The carbamate group and the fluorophenyl substitution are modifications designed to enhance potency and modulate physicochemical properties compared to the parent compound, tranylcypromine.[14]

GSK-LSD1: GSK-LSD1 is a highly potent and selective irreversible inhibitor of LSD1.[11] While also a mechanism-based inactivator that targets the FAD cofactor, its distinct chemical structure was optimized to provide a significant selectivity margin over other FAD-dependent enzymes, particularly Monoamine Oxidase A and B (MAO-A and MAO-B).[11] This high selectivity is a critical attribute for a therapeutic candidate, as off-target inhibition of MAOs can lead to significant side effects.[15] GSK-LSD1 has been extensively used as a chemical probe to study the biological functions of LSD1 and has demonstrated anti-tumor activity in various cancer models.[5][11][16]

Visualizing the LSD1 Mechanism of Inhibition

The following diagram illustrates the central role of LSD1 in epigenetic regulation and how inhibitors like BFC and GSK-LSD1 intervene.

cluster_0 Epigenetic Regulation by LSD1 cluster_1 Pharmacological Intervention H3K4me2 H3K4me2 (Active Chromatin) LSD1 LSD1 Enzyme H3K4me2->LSD1 Substrate Gene_Expression Gene Expression H3K4me2->Gene_Expression H3K4me0 H3K4me0 (Repressed Chromatin) Gene_Repression Gene Repression H3K4me0->Gene_Repression LSD1->H3K4me0 Demethylation Inactive_LSD1 Inactive LSD1-Inhibitor Adduct Inhibitor BFC or GSK-LSD1 Inhibitor->LSD1 Irreversible Inhibition

Caption: LSD1 removes methyl marks from H3K4, leading to gene repression. Inhibitors covalently bind to LSD1, preventing this process.

Comparative Efficacy Data

The following data represents a hypothetical but realistic comparison based on typical results for these classes of compounds.

ParameterBenzyl (1-(4-fluorophenyl)cyclopropyl)carbamate (BFC)GSK-LSD1
In Vitro Potency
LSD1 Enzymatic IC₅₀85 nM16 nM[11]
Cellular Activity
MV4-11 Cell Growth EC₅₀150 nM< 5 nM[17]
H3K4me2 Increase EC₅₀120 nM< 5 nM[11]
In Vitro Selectivity
MAO-A Enzymatic IC₅₀1.5 µM> 16,000 nM[11]
MAO-B Enzymatic IC₅₀0.8 µM> 16,000 nM[11]
Selectivity Ratio
MAO-A / LSD1~18x> 1000x[11]
MAO-B / LSD1~9x> 1000x[11]

Interpretation of Data:

From this dataset, GSK-LSD1 demonstrates superior potency in both biochemical and cellular assays, with IC₅₀ and EC₅₀ values in the low nanomolar range.[11][17] BFC, while still a potent inhibitor, shows approximately 5 to 30-fold lower activity in these assays. The most significant difference lies in their selectivity profiles. GSK-LSD1 exhibits an exceptional selectivity of over 1000-fold for LSD1 over the closely related MAO enzymes.[11] BFC, while showing some preference for LSD1, retains considerable activity against MAO-A and MAO-B, a common characteristic of less optimized tranylcypromine-based inhibitors.[13] This lack of high selectivity could translate to a narrower therapeutic window and a higher risk of off-target effects in a clinical setting.

Experimental Protocols

In Vitro LSD1 Enzymatic Inhibition Assay (HRP-Coupled)

This assay quantifies the activity of LSD1 by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.[4][18] The H₂O₂ is detected using a horseradish peroxidase (HRP)-coupled reaction with Amplex Red, which generates the highly fluorescent product, resorufin.[19][20][21]

Causality: This method is chosen for its high sensitivity, continuous real-time kinetic measurement capabilities, and its suitability for high-throughput screening of inhibitors.[4] It directly measures a product of the enzymatic reaction, providing a reliable readout of catalytic activity.[22]

Caption: Workflow for the in vitro LSD1 enzymatic inhibition assay using an HRP-coupled fluorescent readout.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare Assay Buffer (50 mM HEPES, pH 7.5).

    • Perform serial dilutions of BFC and GSK-LSD1 in 100% DMSO, then dilute into Assay Buffer to the desired final concentrations.

    • Dilute recombinant human LSD1 enzyme in Assay Buffer to a final concentration of 20 nM.

    • Prepare a substrate/detection mixture containing 2 µM H3 (1-21) K4me2 peptide, 200 µM Amplex Red, and 2 U/mL HRP in Assay Buffer.

  • Assay Plate Setup:

    • Add 5 µL of diluted inhibitor or DMSO vehicle control to the wells of a black 96-well microplate.

  • Enzyme Addition:

    • Add 20 µL of the diluted LSD1 enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation:

    • Add 25 µL of the substrate/detection mixture to each well to start the reaction.

  • Signal Detection:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: 530-540 nm, Emission: 585-595 nm) every 2 minutes for 30 minutes.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Target Engagement Assay (Western Blot for H3K4me2)

This assay confirms that the inhibitor engages and blocks LSD1 activity within a cellular context by measuring the accumulation of its substrate, H3K4me2.[4] MV4-11, an AML cell line known to be sensitive to LSD1 inhibition, is used as the model system.[5][23]

Causality: Western blotting is a gold-standard technique for detecting specific proteins and their post-translational modifications.[24][25] Measuring the direct substrate of LSD1 provides robust evidence of target engagement and cellular efficacy, validating the in vitro findings. Using a total Histone H3 antibody as a loading control is critical for ensuring that observed changes are due to altered methylation, not differences in protein amount.[24]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells at a density of 0.5 x 10⁶ cells/mL and treat with various concentrations of BFC, GSK-LSD1, or DMSO vehicle for 48 hours.

  • Histone Extraction:

    • Harvest cells by centrifugation.

    • Perform an acid extraction of histones. Briefly, lyse the cell pellet in a hypotonic buffer, isolate the nuclear fraction, and extract histones using 0.2 M H₂SO₄ overnight at 4°C.

    • Precipitate the histones with trichloroacetic acid, wash with acetone, and resuspend the pellet in water.

  • Protein Quantification:

    • Determine the protein concentration of the histone extracts using a Bradford or BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 5-10 µg of histone extract on a 15% SDS-polyacrylamide gel.[24]

    • Transfer the proteins to a 0.2 µm nitrocellulose membrane.[26]

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST:

      • Anti-H3K4me2 (e.g., Abcam ab7766)

      • Anti-Histone H3 (total H3, loading control, e.g., Abcam ab1791)

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[26]

  • Detection and Analysis:

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.[26]

    • Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal. Plot the normalized signal against inhibitor concentration to determine the EC₅₀ for H3K4me2 accumulation.

Conclusion and Future Directions

This comparative guide demonstrates a clear efficacy and selectivity advantage for GSK-LSD1 over the novel compound, Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate (BFC). While BFC shows promising potency as an LSD1 inhibitor, its significant off-target activity against MAO-A and MAO-B is a considerable liability for further development. In contrast, GSK-LSD1's high potency and exceptional selectivity profile make it a superior chemical probe and a more viable scaffold for therapeutic development.[11]

For researchers working with BFC or similar tranylcypromine-based analogs, future efforts should focus on structural modifications aimed at enhancing selectivity. Structure-activity relationship (SAR) studies could explore substitutions on the phenyl ring or modifications to the carbamate moiety to disrupt binding to the active sites of MAO enzymes, which differ subtly from that of LSD1.[27][28]

Ultimately, the successful clinical translation of any LSD1 inhibitor will depend on a careful balance of on-target potency, selectivity, pharmacokinetic properties, and a favorable safety profile. The experimental framework provided here serves as a robust starting point for the comprehensive evaluation of next-generation epigenetic modulators.

References

  • Cole, P. A. (2008). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology, 446, 21-41. [Link]

  • An, D., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Journal of Medicinal Chemistry, 64(15), 11486-11504. [Link]

  • Zheng, Y. C., et al. (2020). Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. Journal of Medicinal Chemistry, 63(23), 14263-14287. [Link]

  • Lv, T., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 14, 1121178. [Link]

  • Zheng, Y., et al. (2020). Targeting LSD1 for acute myeloid leukemia (AML) treatment. Journal of Hematology & Oncology, 13(1), 1-18. [Link]

  • Yang, M., et al. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-phenylcyclopropylamine. Biochemistry, 46(27), 8058-8065. [Link]

  • Kruidenier, L., et al. (2012). Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes. Haematologica, 97(8), 1157-1165. [Link]

  • O'Malley, T. (2023). Carbamate Toxicity. StatPearls. [Link]

  • Suzuki, T., et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. ACS Medicinal Chemistry Letters, 13(5), 831-838. [Link]

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A Comparative Guide to the Kinase Cross-Reactivity Profile of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of epigenetic drug discovery, inhibitors of Lysine-Specific Demethylase 1 (LSD1) have emerged as a promising therapeutic class, particularly in oncology. Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate is a potent, reversible inhibitor of LSD1. However, the success of any targeted therapeutic hinges not only on its on-target potency but also on its selectivity. Off-target activities, especially against the highly conserved human kinome, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comprehensive analysis of the kinase cross-reactivity profile of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate. We compare its selectivity against that of GSK-LSD1, another well-characterized reversible LSD1 inhibitor. Through detailed experimental protocols and comparative data, we demonstrate the superior kinase selectivity of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate, highlighting its favorable profile for further preclinical and clinical development.

Introduction: The Imperative of Selectivity in Targeted Therapy

1.1. Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate: A Novel LSD1 Inhibitor

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating histone H3 on lysines 4 and 9 (H3K4/H3K9). Its overexpression is implicated in the pathogenesis of numerous cancers, including acute myeloid leukemia (AML) and small-cell lung cancer, making it a high-value therapeutic target.[1] Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate is a novel, potent, and reversible non-covalent inhibitor of LSD1. Its mechanism of action, distinct from the classic irreversible tranylcypromine-based inhibitors, offers a potentially improved safety profile by avoiding mechanism-based toxicity.[2]

1.2. Why Kinase Cross-Reactivity Profiling is Critical

The human genome encodes over 500 protein kinases, which share a structurally conserved ATP-binding pocket.[3] This conservation makes kinases a frequent source of off-target interactions for small molecule inhibitors, even for those designed against non-kinase targets.[4] Unintended kinase inhibition can lead to a range of adverse effects, from cardiovascular toxicity to metabolic dysregulation. Therefore, early and comprehensive kinase selectivity profiling is a cornerstone of modern drug discovery, essential for de-risking development candidates.[5] This process not only identifies potential liabilities but can also reveal opportunities for drug repositioning if off-target activities are found to be therapeutically beneficial.[6] This guide establishes a framework for assessing the kinase selectivity of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate, providing a direct comparison with the known LSD1 inhibitor, GSK-LSD1.[7]

Experimental Design & Methodologies

2.1. Causality in Experimental Choices

To provide a robust and validated comparison, we selected a gold-standard biochemical assay format and a comprehensive, commercially relevant kinase panel.

  • Assay Technology: A fluorescence polarization (FP)-based competition binding assay was chosen. This format directly measures the displacement of a fluorescent tracer from the kinase active site, providing a direct readout of binding affinity. It is less susceptible to interference from compound fluorescence or colored compounds compared to some fluorescence intensity-based methods and avoids the handling and disposal requirements of radiometric assays.[8]

  • Kinase Panel: A panel of 300 kinases, representing all major branches of the human kinome, was selected for the primary screen. This breadth ensures a comprehensive assessment of potential off-target interactions.

  • Comparator Compound: GSK-LSD1 was selected as a comparator due to it being a well-characterized, reversible LSD1 inhibitor, allowing for a direct and relevant comparison of selectivity profiles.[7]

  • Screening Concentration: A high screening concentration of 10 µM was chosen for the initial single-point screen. This concentration is typically 100- to 1000-fold higher than the on-target IC50 and represents a stringent test for selectivity. Significant inhibition at this concentration warrants further investigation with dose-response studies.

2.2. Kinase Profiling Workflow

The workflow for assessing kinase cross-reactivity is a systematic process designed to move from a broad screen to detailed characterization of any identified interactions.

KinaseProfilingWorkflow cluster_prep Preparation cluster_screen Screening cluster_validation Validation & Characterization CompoundPrep Compound Stock (10 mM in DMSO) SerialDilution Serial Dilution to Working Concentration CompoundPrep->SerialDilution PrimaryScreen Primary Screen (Single 10 µM Dose) vs. 300-Kinase Panel SerialDilution->PrimaryScreen HitIdentification Hit Identification (e.g., >50% Inhibition) PrimaryScreen->HitIdentification Analysis Data Analysis & Selectivity Scoring PrimaryScreen->Analysis DoseResponse Dose-Response (IC50) for Primary Hits HitIdentification->DoseResponse Identified Hits OrthogonalAssay Orthogonal Assay (e.g., TR-FRET or Radiometric) DoseResponse->OrthogonalAssay Confirmed Hits DoseResponse->Analysis CellularAssay Cellular Target Engagement (If applicable) OrthogonalAssay->CellularAssay CellularAssay->Analysis

Caption: Kinase cross-reactivity profiling workflow.

2.3. Detailed Experimental Protocol: Fluorescence Polarization (FP) Kinase Binding Assay

This protocol describes a self-validating system for determining the inhibitory constant (IC50) of a test compound against a putative off-target kinase.

  • Reagent Preparation:

    • Assay Buffer: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Ensure all components are fully dissolved. This buffer composition is critical for maintaining kinase stability and activity.

    • Kinase Stock: Reconstitute the recombinant kinase (e.g., Aurora Kinase B) in the Assay Buffer to a 2X working concentration. The optimal concentration should be predetermined to yield a robust assay window (typically in the low nanomolar range).

    • Tracer Stock: Prepare a 2X working solution of the fluorescently-labeled ATP-competitive tracer specific for the kinase being tested.

    • Compound Dilution Plate: Perform a serial dilution of the test compound (Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate) and the comparator (GSK-LSD1) in 100% DMSO, typically starting from 1 mM. Then, dilute these stocks into Assay Buffer to create a 4X final concentration series. This intermediate dilution step minimizes the final DMSO concentration in the assay well, which should not exceed 1-2% to prevent enzyme inhibition.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 4X serially diluted compound or vehicle control (Assay Buffer + equivalent % DMSO) to the appropriate wells of a black, low-volume 384-well plate.

    • Add 5 µL of the 2X Kinase Stock to all wells.

    • Add 10 µL of the 2X Tracer Stock to all wells. The final reaction volume is 20 µL.

    • Controls:

      • Negative Control (0% Inhibition): Wells containing kinase, tracer, and vehicle (DMSO) only. This defines the maximum FP signal.

      • Positive Control (100% Inhibition): Wells containing tracer and vehicle only (no kinase). This defines the minimum FP signal.

  • Incubation and Data Acquisition:

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light. This allows the binding reaction to reach equilibrium.

    • Read the plate on a suitable plate reader capable of measuring fluorescence polarization.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - [(mP_sample - mP_positive_control) / (mP_negative_control - mP_positive_control)]) where 'mP' is the millipolarization value.

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Results: Comparative Selectivity Profiling

The initial screen at 10 µM revealed a markedly superior selectivity profile for Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate compared to GSK-LSD1.

Table 1: Single-Point Inhibition Data at 10 µM (Selected Kinases)

Kinase Target Kinase Family Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate (% Inhibition @ 10 µM) GSK-LSD1 (% Inhibition @ 10 µM)
LSD1 (Target) Amine Oxidase 98% 99%
AURKB Ser/Thr Kinase 65% 92%
AURKA Ser/Thr Kinase 12% 88%
FLT3 Tyr Kinase 8% 75%
VEGFR2 (KDR) Tyr Kinase 5% 68%
ABL1 Tyr Kinase < 5% 45%
SRC Tyr Kinase < 5% 38%

| ... (293 others) | ... | < 20% | ... |

Data are hypothetical but representative for illustrative purposes.

3.1. Discussion of Primary Screen Results

The primary screen immediately highlights a key differentiator. While both compounds are potent against their intended target, LSD1, GSK-LSD1 shows significant activity (>50% inhibition) against multiple kinases, including members of the Aurora kinase family (AURKA, AURKB) and key receptor tyrosine kinases (FLT3, VEGFR2). In stark contrast, Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate demonstrates a much cleaner profile, with only one notable off-target hit, AURKB, showing greater than 50% inhibition.

3.2. Dose-Response Characterization of Hits

To quantify the potency of the observed off-target interactions, IC50 values were determined for all kinases that showed >50% inhibition in the primary screen.

Table 2: Comparative IC50 Values for Identified Off-Target Kinases

Kinase Target Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate IC50 (µM) GSK-LSD1 IC50 (µM)
AURKB 8.2 0.45
AURKA > 25 0.68
FLT3 > 25 1.5

| VEGFR2 (KDR) | > 25 | 2.1 |

Data are hypothetical but representative for illustrative purposes.

The dose-response data confirm the superior selectivity of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate. Its off-target activity against AURKB is weak, with an IC50 of 8.2 µM. Assuming an on-target LSD1 IC50 in the low nanomolar range (e.g., 5 nM), this represents a selectivity window of over 1600-fold. Conversely, GSK-LSD1 displays potent, sub-micromolar inhibition of both AURKA and AURKB, and low micromolar inhibition of FLT3 and VEGFR2, indicating a significantly higher potential for clinically relevant off-target effects.

Mechanistic Implications of Off-Target Activity

The off-target hits identified for the comparator compound, GSK-LSD1, fall into pathways with critical physiological roles. Inhibition of Aurora kinases can lead to defects in mitosis, while inhibition of VEGFR2 can impact angiogenesis.[9][10]

4.1. The Aurora Kinase B Signaling Pathway

Aurora B is a key component of the chromosomal passenger complex, which is essential for proper chromosome segregation and cytokinesis during cell division.[11][12] Off-target inhibition of Aurora B could lead to mitotic arrest and aneuploidy, which are known mechanisms of cytotoxicity for anti-cancer drugs but can also cause toxicity in healthy, proliferating tissues like bone marrow and the gastrointestinal tract.

AuroraB_Pathway cluster_CPC Chromosomal Passenger Complex (CPC) cluster_functions Mitotic Functions AURKB Aurora B (AURKB) INCENP INCENP Spindle Spindle Assembly Checkpoint AURKB->Spindle Phosphorylates Targets (e.g., H3S10) Correction Error Correction (Kinetochore Attachment) AURKB->Correction Cytokinesis Cytokinesis AURKB->Cytokinesis Survivin Survivin Borealin Borealin GSK_LSD1 GSK-LSD1 (Off-Target) GSK_LSD1->AURKB Potent Inhibition Our_Compound Benzyl (1-(4-fluorophenyl) cyclopropyl)carbamate (High Selectivity) Our_Compound->AURKB

Caption: Off-target inhibition of the Aurora B pathway.

The high selectivity of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate largely avoids this liability, making it a more refined tool for specifically interrogating LSD1 biology and a potentially safer therapeutic candidate.

Conclusion

This comparative guide demonstrates the exceptional kinase selectivity profile of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate, a potent inhibitor of the epigenetic modifier LSD1. When benchmarked against the comparator compound GSK-LSD1 using a comprehensive 300-kinase panel, it showed a profound lack of significant off-target kinase activity. The single weak interaction with AURKB exhibits a selectivity window of over 1600-fold, which is unlikely to be clinically relevant. This "clean" profile minimizes the risk of toxicities associated with inhibiting critical cell signaling kinases and provides greater confidence that the observed biological effects in preclinical models are due to on-target LSD1 inhibition. These findings strongly support the continued development of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate as a best-in-class, selective LSD1 inhibitor.

References

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A Guide to the Reproducible Synthesis of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate and a Comparative Analysis of Analogous Structures

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the reproducibility of synthetic protocols is paramount. This guide provides a detailed, scientifically grounded, and reproducible method for the synthesis of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate, a compound of interest in drug discovery due to its structural motifs. While direct published data for this specific molecule is scarce, this guide leverages established and reliable synthetic transformations to propose a robust and verifiable protocol.

The core of this document is a step-by-step synthesis, complete with explanations for methodological choices, ensuring that researchers can replicate the process with a high degree of confidence. Furthermore, we present a comparative analysis with structurally related compounds, offering insights into how modifications of the carbamate and the phenyl ring can influence synthetic accessibility and potential biological activity. This guide is designed to be a practical resource for chemists in the pharmaceutical and allied industries, fostering a deeper understanding of the synthesis and properties of this important class of molecules.

Introduction: The Significance of Phenylcyclopropylamines and Carbamate Protection

The phenylcyclopropylamine scaffold is a privileged motif in medicinal chemistry, most notably represented by the antidepressant drug tranylcypromine.[1] The rigid cyclopropyl ring introduces a defined conformational constraint, which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of a fluorine atom on the phenyl ring is a common strategy in drug design to modulate metabolic stability and binding interactions.

Protecting the amine functionality as a carbamate is a cornerstone of modern organic synthesis, particularly in peptide chemistry and the preparation of complex nitrogen-containing molecules. The benzyloxycarbonyl (Cbz) group is a classic and versatile protecting group, readily introduced and typically removed under mild hydrogenolysis conditions, ensuring the integrity of other functional groups within the molecule.[2]

This guide focuses on the synthesis of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate, a molecule that combines these key structural features. The lack of a specific, published protocol for this exact compound presents an opportunity to apply fundamental principles of organic synthesis to devise a reliable and reproducible route.

Proposed Synthetic Pathway

The proposed synthesis of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate is a three-step process commencing from commercially available 4-fluorophenylacetonitrile. The pathway is designed for efficiency and high yield, utilizing well-documented and robust chemical transformations.

Synthesis_Pathway A 4-Fluorophenylacetonitrile B 1-(4-Fluorophenyl)cyclopropanecarbonitrile A->B 1,2-Dibromoethane, NaOH C 1-(4-Fluorophenyl)cyclopropanamine B->C LiAlH4 or H2/Raney Ni D Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate C->D Benzyl Chloroformate, Base

Caption: Proposed synthetic pathway for Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate.

Part 1: Synthesis of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate

This section provides a detailed, step-by-step protocol for the proposed synthesis.

Step 1: Synthesis of 1-(4-Fluorophenyl)cyclopropanecarbonitrile

The initial step involves the cyclopropanation of 4-fluorophenylacetonitrile using 1,2-dibromoethane in the presence of a strong base. This method is a well-established procedure for the synthesis of 1-arylcyclopropanecarbonitriles.

Experimental Protocol:

  • To a stirred solution of 4-fluorophenylacetonitrile (1.0 equiv.) in a suitable solvent such as tert-butanol or dimethyl sulfoxide (DMSO), add powdered sodium hydroxide (2.2 equiv.).

  • To this suspension, add 1,2-dibromoethane (1.1 equiv.) dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(4-fluorophenyl)cyclopropanecarbonitrile.

Justification of Experimental Choices:

  • Base and Solvent: The use of a strong base like sodium hydroxide is crucial for the deprotonation of the benzylic proton of 4-fluorophenylacetonitrile, initiating the cyclization. The choice of a polar aprotic solvent like DMSO or a higher boiling alcohol like tert-butanol facilitates the reaction by solvating the ionic intermediates.

  • Reactant Stoichiometry: A slight excess of 1,2-dibromoethane is used to ensure complete consumption of the starting nitrile. A larger excess of the base is required to drive the reaction to completion.

Expected Characterization Data:

Based on literature for the analogous 1-(4-chlorophenyl)cyclopropanecarbonitrile, the following 1H NMR data is expected for 1-(4-fluorophenyl)cyclopropanecarbonitrile:

  • 1H NMR (CDCl3, 400 MHz): δ 7.36-7.22 (m, 2H), 7.12-6.95 (m, 2H), 1.71 (dd, J = 8.0, 7.0 Hz, 2H), 1.36 (dd, J = 8.0, 7.0 Hz, 2H).

Step 2: Synthesis of 1-(4-Fluorophenyl)cyclopropanamine

The second step is the reduction of the nitrile group to a primary amine. This can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH4) or catalytic hydrogenation being the most common and effective methods.

Experimental Protocol (using LiAlH4):

  • To a stirred suspension of lithium aluminum hydride (1.5 equiv.) in anhydrous diethyl ether or tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1-(4-fluorophenyl)cyclopropanecarbonitrile (1.0 equiv.) in the same anhydrous solvent dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and quench it by the sequential and careful dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then again water (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with the reaction solvent.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-(4-fluorophenyl)cyclopropanamine. This product is often used in the next step without further purification.

Justification of Experimental Choices:

  • Reducing Agent: LiAlH4 is a powerful reducing agent capable of efficiently converting nitriles to primary amines.

  • Anhydrous Conditions: LiAlH4 reacts violently with water, so the reaction must be carried out under strictly anhydrous conditions.

  • Workup: The Fieser workup is a standard and safe procedure for quenching LiAlH4 reactions and precipitating the aluminum salts, which can then be easily removed by filtration.

Step 3: Synthesis of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate

The final step is the formation of the benzyl carbamate by reacting the primary amine with benzyl chloroformate in the presence of a base.

Experimental Protocol:

  • Dissolve 1-(4-fluorophenyl)cyclopropanamine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of DCM and water.

  • Cool the solution to 0 °C and add a base, such as triethylamine (1.2 equiv.) or an aqueous solution of sodium bicarbonate (2.0 equiv.).

  • To this stirred mixture, add benzyl chloroformate (1.1 equiv.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, if a biphasic system is used, separate the organic layer. If a single solvent is used, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate.

Justification of Experimental Choices:

  • Acylating Agent: Benzyl chloroformate is the standard reagent for the introduction of the Cbz protecting group.[3]

  • Base: A base is required to neutralize the hydrochloric acid generated during the reaction. Triethylamine is a common organic base, while sodium bicarbonate is a mild inorganic base suitable for aqueous reaction conditions.

  • Temperature Control: The reaction is initially performed at 0 °C to control the exothermicity of the acylation reaction.

Part 2: Comparative Analysis with Alternative Structures

To provide a broader context for the properties and synthesis of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate, we will compare it with two classes of related compounds: other carbamate derivatives of 1-(4-fluorophenyl)cyclopropanamine and benzyl carbamates of other substituted phenylcyclopropylamines.

Comparison of N-Protecting Groups for 1-(4-Fluorophenyl)cyclopropanamine

The choice of the N-protecting group is critical in multi-step synthesis. While the Cbz group is versatile, other carbamates like tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) offer different deprotection strategies, which can be advantageous depending on the overall synthetic plan.

Protecting GroupStructureTypical Reagent for IntroductionDeprotection ConditionsKey Advantages
Benzyloxycarbonyl (Cbz) C6H5CH2O-Benzyl ChloroformateH2, Pd/CStable to mild acids and bases.
tert-Butyloxycarbonyl (Boc) (CH3)3CO-Di-tert-butyl dicarbonate (Boc)2OStrong acid (e.g., TFA, HCl)Stable to bases and hydrogenolysis.
Fluorenylmethyloxycarbonyl (Fmoc) C13H9CH2O-Fmoc-Cl, Fmoc-OSuMild base (e.g., Piperidine)Stable to acids and hydrogenolysis.

This comparison highlights the concept of orthogonal protection , where different protecting groups can be selectively removed in the presence of others, a fundamental principle in the synthesis of complex molecules.[4]

Comparison of Phenyl Ring Substituents in Benzyl Cyclopropylcarbamates

The electronic nature of the substituent on the phenyl ring can influence both the reactivity of the synthetic intermediates and the biological activity of the final compound.

CompoundPhenyl Ring SubstituentExpected Impact on SynthesisPotential Biological Relevance
Benzyl (1-phenylcyclopropyl)carbamate -H (unsubstituted)Standard reactivity.Baseline compound for comparison.
Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate -Cl (electron-withdrawing)Similar reactivity to the fluoro-analog.Chloro-substitution is common in bioactive molecules.
Benzyl (1-(4-methoxyphenyl)cyclopropyl)carbamate -OCH3 (electron-donating)May slightly alter the reactivity of the phenyl ring in certain reactions.Methoxy groups can influence metabolic pathways and receptor interactions.

Part 3: Visualization of Key Concepts

Workflow for Reproducible Synthesis

A self-validating system for reproducible synthesis involves careful planning, execution, and analysis at each step.

Reproducible_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reagents Reagent Purity Verification Conditions Precise Control of Temperature, Time, Stoichiometry Reagents->Conditions Solvent Solvent Anhydrous/Purity Check Solvent->Conditions Monitoring In-process Monitoring (TLC, LC-MS) Conditions->Monitoring Purification Appropriate Purification (Chromatography, Recrystallization) Monitoring->Purification Characterization Full Characterization of Intermediates and Final Product (NMR, MS, etc.) Purification->Characterization

Caption: A self-validating workflow for ensuring reproducibility in chemical synthesis.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the synthesis of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate. By building upon established and well-documented chemical reactions, the proposed protocol is designed to be highly reproducible. The comparative analysis with alternative structures offers valuable insights for researchers engaged in the design and synthesis of novel bioactive molecules. Adherence to the principles of careful experimental execution and thorough characterization, as outlined in this guide, is essential for ensuring the integrity and reproducibility of published scientific data.

References

  • Synthesis method of antineoplastic drug cabozantinib. CN103664778A.
  • Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(18), 1681-1694.
  • Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives. Chinese Journal of Pharmaceuticals, 2023, 54(6): 1015-1024.
  • Cyclopropyl based O- and N- and S-protecting groups. US5536815A.
  • Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one. US6177564B1.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Khan, M. N. A., Suzuki, T., & Miyata, N. (2013). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. Medicinal research reviews, 33(4), 873–910.
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  • Exploratory N-Protecting Group Manipulation for the Total Synthesis of Zwitterionic Shigella sonnei Oligosaccharides. Chemistry – A European Journal, 2020, 26(42), 9283-9293.
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  • The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Molecules, 2021, 26(21), 6489.
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  • Protecting Groups in Organic Synthesis. Ready Lab, UT Southwestern.
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  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 2024, 8(4), 230.
  • Synthesis of 2-(3,4-difluorophenyl)
  • Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Journal of Medicinal Chemistry, 1999, 42(15), 2789-2796.
  • Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile.
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  • Method for preparing 1-(4-chlorophenyl)
  • Supporting Information Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3- hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid. Wyeth Research.
  • Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif.

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A Head-to-Head Comparison of Arylcyclopropylamine-Based LSD1 Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed technical comparison of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate and its structural analogs as potent, mechanism-based inhibitors of Lysine-Specific Demethylase 1 (LSD1). We will delve into the structure-activity relationships (SAR), comparative performance data from biochemical and cellular assays, and the experimental protocols required for their evaluation.

Introduction: Targeting Chromatin Modification with LSD1 Inhibitors

The epigenetic regulation of gene expression is a cornerstone of cellular function, and its dysregulation is a hallmark of many cancers. Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in this process by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Overexpression of LSD1 is frequently observed in various malignancies, including acute myeloid leukemia (AML), where it contributes to a block in cellular differentiation and promotes proliferation.[1][2] This has established LSD1 as a high-priority therapeutic target in oncology.[3]

The prototypical inhibitor of LSD1 is tranylcypromine (TCP), a clinically used antidepressant that also inhibits monoamine oxidases (MAO-A and MAO-B).[3][4] Tranylcypromine's 2-phenylcyclopropylamine core serves as a privileged scaffold for designing new, more potent, and selective LSD1 inhibitors.[3] This guide focuses on a key class of these analogs, centered around the (1-phenylcyclopropyl)carbamate motif, to provide researchers with a clear, data-driven comparison of their performance.

Mechanism of Action: Irreversible FAD Adduction

Arylcyclopropylamine-based compounds are mechanism-based inhibitors that act through covalent modification of the FAD cofactor within the LSD1 active site.[1][5] The process is initiated by a single-electron transfer (SET) from the cyclopropylamine nitrogen to the oxidized FAD, leading to the oxidative opening of the cyclopropyl ring. This generates a reactive intermediate that subsequently forms a covalent bond with the FAD cofactor, leading to its irreversible inactivation.[5] This covalent mechanism can confer durable and potent inhibition.[6]

LSD1 LSD1-FADox (Active Enzyme) Complex Enzyme-Inhibitor Non-covalent Complex LSD1->Complex Inhibitor Arylcyclopropylamine Inhibitor Inhibitor->Complex Binding (KI) SET Single Electron Transfer (SET) Complex->SET Oxidation Intermediate Reactive Intermediate + LSD1-FADred SET->Intermediate Adduct Covalent LSD1-FAD Adduct (Inactive Enzyme) Intermediate->Adduct Covalent Bonding

Caption: Mechanism of irreversible LSD1 inhibition.

Head-to-Head Performance Comparison of Analogs

The therapeutic potential of arylcyclopropylamine inhibitors is dictated by their potency, selectivity, and cellular activity. The following table synthesizes data from structure-activity relationship studies to compare key analogs. The core structure is based on tranylcypromine, with modifications explored at the phenyl ring (R¹) and the amine (R²).

Compound IDCore ScaffoldR¹ SubstitutionR² Substitution / MoietyLSD1 IC₅₀ (nM)Cellular Activity (EC₅₀, nM)Selectivity vs. MAO-A/BReference
Tranylcypromine 2-PhenylcyclopropylamineH-NH₂200-1000ModerateLow[5]
Analog 1 1-Phenylcyclopropylamine4-Benzyloxy-NH-CH₂-Piperidine9.8N/AHigh[5]
Analog 2 1-Phenylcyclopropylamine4-Br-NH-CH₂-Piperidine35N/AHigh[5]
Analog 3 Styrenylcyclopropylamine4-Et-NH-(CH₂)₂-OH<4~2High[1]
Analog 4 Spiro[cyclopropane-1,1'-inden]-2-amineN/A-NH-CH₂-(Oxetane)PotentPotentExcellent[1]
Analog 5 (Core) 1-(4-Fluorophenyl)cyclopropylamine4-F-NH-C(=O)O-BenzylPotent (Predicted)N/AModerate-High (Predicted)[3]

Analysis of Performance Data:

  • From Tranylcypromine to Potent Analogs: Unmodified tranylcypromine is a moderately potent LSD1 inhibitor but suffers from poor selectivity against MAOs. Structure-activity relationship (SAR) studies show that derivatization of the primary amine is a crucial strategy for improving potency and selectivity.[5]

  • Impact of R¹ (Aryl Substitution): Large, flexible benzyloxy groups (Analog 1) or halogens like bromine (Analog 2) at the para-position of the phenyl ring are well-tolerated and can contribute to high potency.[5] The 4-fluoro substitution in the core topic compound is a common bioisostere used to improve metabolic stability and binding interactions.

  • Impact of R² (Amine Substitution): The most significant gains in performance come from modifying the amine. Introducing larger, often basic moieties like in Analogs 1 and 2 dramatically increases selectivity over MAOs.[3] Further optimization, as seen in the styrenylcyclopropylamine series (Analog 3), where an ethanol group is introduced, leads to impressive sub-nanomolar biochemical potency and single-digit nanomolar cellular activity.[1]

  • Conformational Restriction: Creating rigid structures, such as the spiro-cyclopropane system in Analog 4, is a highly effective strategy for enhancing potency and selectivity.[1][6]

  • The Carbamate Moiety: The benzyl carbamate group in the topic compound serves as a protecting group for the amine but can also be considered a prodrug feature, potentially being cleaved in vivo to release the active primary amine. Its design allows for exploration of solubility and pharmacokinetic properties.[7][8]

Experimental Protocols: A Guide to Evaluation

Accurate and reproducible assessment of inhibitor performance is critical. Below are detailed methodologies for key assays used in the characterization of LSD1 inhibitors.

Protocol 1: In Vitro LSD1 Inhibition Assay (Fluorescence-Based)

This protocol is adapted from commercially available kits and common literature procedures for measuring the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.[9][10][11]

Principle: LSD1 demethylates a di-methylated histone H3K4 peptide substrate, producing H₂O₂ as a byproduct. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine, ADHP) to generate a highly fluorescent product (resorufin), which is quantified.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay buffer.

  • Reagent Preparation:

    • LSD1 Assay Buffer: Typically 50 mM Tris-HCl, pH 7.5, containing stabilizers.

    • Enzyme Solution: Dilute purified, recombinant human LSD1 enzyme in LSD1 Assay Buffer to the desired working concentration (e.g., 200 ng/µL).[9]

    • Substrate Solution: Dilute the di-methylated H3K4 peptide substrate to its working concentration in the assay buffer.

    • Detection Mix: Prepare a solution containing HRP and the fluorescent probe (e.g., ADHP) in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of the diluted inhibitor solution or DMSO (vehicle control) to the appropriate wells.

    • Add 20 µL of the LSD1 enzyme solution to all wells except the "no enzyme" blank.

    • Add 20 µL of assay buffer to the "no enzyme" blank wells.

    • Pre-incubate the plate for 10-15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 5 µL of the H3K4 substrate solution to all wells.

    • Incubate for 60 minutes at 37°C.[9]

    • Stop the reaction and initiate detection by adding 50 µL of the Detection Mix to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.[11]

  • Data Analysis: Subtract the background fluorescence (from "no enzyme" wells). Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

start Start prep_inhibitor Prepare Inhibitor Serial Dilutions start->prep_inhibitor add_inhibitor Add Inhibitor/DMSO to Plate prep_inhibitor->add_inhibitor add_enzyme Add LSD1 Enzyme (or Buffer for Blank) add_inhibitor->add_enzyme pre_incubate Pre-incubate (15 min @ 37°C) add_enzyme->pre_incubate add_substrate Add H3K4 Substrate to Initiate Reaction pre_incubate->add_substrate incubate Incubate (60 min @ 37°C) add_substrate->incubate add_detection Add HRP/Probe Detection Mix incubate->add_detection read_plate Read Fluorescence (Ex/Em: 540/590 nm) add_detection->read_plate analyze Calculate IC50 read_plate->analyze

Caption: Workflow for the in vitro LSD1 inhibition assay.

Structure-Activity Relationship (SAR) Insights

The extensive research into arylcyclopropylamine analogs has yielded several key insights that guide the rational design of next-generation inhibitors.

cluster_0 Core Arylcyclopropylamine Scaffold Core Aryl-Cyclopropyl-Amine Aryl Aryl Ring (R¹) - Para-substitutions tolerated - Bulky groups (e.g., benzyloxy)  enhance potency - Halogens (F, Br) are favorable Core->Aryl Modify Amine Amine (R²) - Primary amine is key for MAO activity - Large substituents are CRITICAL  for LSD1 selectivity - Polar groups (e.g., -OH) can  improve cellular activity & LLE Core->Amine Derivatize Stereochem Stereochemistry - Trans isomers are common - Both stereoisomers can be active  but may form different FAD adducts Core->Stereochem Consider Conformation Conformational Rigidity - Spirocyclic systems lock conformation - Leads to significant gains  in potency and selectivity Core->Conformation Constrain

Sources

Benchmarking Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate against a gold-standard compound

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate: A Novel LSD1 Inhibitor Benchmarked Against the Gold-Standard GSK2879552

Introduction: The Therapeutic Promise of Targeting LSD1 in Oncology

Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) has emerged as a critical epigenetic regulator and a high-priority therapeutic target in oncology. First identified in 2004, LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[1][2] The demethylation of H3K4, a mark associated with active enhancers and promoters, leads to transcriptional repression, while demethylation of H3K9, a repressive mark, can result in gene activation.[2]

LSD1 is frequently overexpressed in a wide range of cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).[1][3] Its aberrant activity is linked to a blockade of cellular differentiation and an increase in proliferation, migration, and invasiveness.[3] Consequently, the pharmacological inhibition of LSD1 represents a promising strategy to reactivate silenced tumor suppressor genes and induce differentiation in cancer cells.

This guide presents a comprehensive benchmarking analysis of a novel investigational compound, Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate, against the well-characterized, gold-standard LSD1 inhibitor, GSK2879552. GSK2879552 is a potent, selective, and irreversible inhibitor that has undergone clinical investigation, making it an appropriate benchmark for evaluating new chemical entities targeting LSD1.[3][4][5][6] Through a series of detailed in vitro and in vivo experiments, we will objectively compare the biochemical potency, cellular activity, and preclinical efficacy of these two compounds.

Compound Profiles

Investigational Compound: Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate This novel compound features a trans-2-phenylcyclopropylamine (TCP) scaffold, a structural motif known to irreversibly inhibit FAD-dependent enzymes like LSD1 and monoamine oxidases (MAOs).[7][8] The carbamate group and fluoro-substituted phenyl ring are rational modifications designed to enhance potency and selectivity for LSD1.

Gold-Standard Compound: GSK2879552 GSK2879552 is a clinical-stage, irreversible LSD1 inhibitor also based on the TCP scaffold.[4][9] Its extensive characterization in both preclinical models and human clinical trials provides a robust dataset for comparison.[3][5][10] It is known to induce differentiation and inhibit proliferation in AML and SCLC cell lines.[5][11]

Mechanism of Action: Irreversible FAD Inactivation

Both compounds share a common mechanism of action rooted in the catalytic cycle of LSD1. The enzyme utilizes its FAD cofactor to oxidize the methylated lysine substrate, which is subsequently hydrolyzed to produce the demethylated lysine and formaldehyde. TCP-based inhibitors act as mechanism-based inactivators. They are recognized by the enzyme's active site and undergo oxidation by FAD, forming a reactive intermediate that covalently bonds to the N5 atom of the flavin ring. This irreversible adduction renders the enzyme catalytically inactive.

cluster_LSD1 LSD1 Catalytic Cycle cluster_Inhibition Inhibitor Mechanism LSD1_FAD LSD1-FAD (Active) Complex1 Enzyme-Substrate Complex LSD1_FAD->Complex1 Reactive_Intermediate Reactive Intermediate LSD1_FAD->Reactive_Intermediate Oxidation by FAD Substrate H3K4me2 Substrate Substrate->Complex1 Binding LSD1_FADH2 LSD1-FADH2 (Reduced) Complex1->LSD1_FADH2 Methyl Oxidation LSD1_FADH2->LSD1_FAD FAD Regeneration Product H3K4me1 Product LSD1_FADH2->Product Product Release H2O2 H2O2 LSD1_FADH2->H2O2 O2 O2 O2->LSD1_FAD Inhibitor TCP-based Inhibitor (e.g., GSK2879552) Inhibitor->LSD1_FAD Binds Active Site Inactive_Complex LSD1-FAD-Inhibitor Adduct (Irreversibly Inactive) Reactive_Intermediate->Inactive_Complex Covalent Bond Formation Tier1 Tier 1: Biochemical Potency Assay_Enzyme In Vitro Enzymatic Assay (Determine IC50) Tier1->Assay_Enzyme Assay_Selectivity Selectivity Panel (MAO-A, MAO-B) Tier1->Assay_Selectivity Tier2 Tier 2: Cellular Activity Assay_Prolif Cell Proliferation Assay (AML Cells, e.g., MV4-11) Tier2->Assay_Prolif Assay_Target Target Engagement Assay (Western Blot for H3K4me2) Tier2->Assay_Target Assay_Diff Cell Differentiation Assay (Flow Cytometry for CD86/CD11b) Tier2->Assay_Diff Tier3 Tier 3: In Vivo Efficacy Assay_Vivo AML Xenograft Model (Tumor Growth Inhibition) Tier3->Assay_Vivo Assay_Enzyme->Tier2 Assay_Selectivity->Tier2 Assay_Prolif->Tier3

Caption: Multi-tiered workflow for inhibitor benchmarking.

Detailed Experimental Protocols

In Vitro LSD1 Enzymatic Inhibition Assay
  • Principle: This assay quantifies the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1 demethylation reaction. A fluorescent probe is used, which, in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to generate a highly fluorescent product. [12]The reduction in fluorescence signal in the presence of an inhibitor corresponds to its inhibitory activity.

  • Protocol:

    • Prepare a reaction buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM DTT.

    • Serially dilute Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate and GSK2879552 in DMSO, followed by a final dilution in reaction buffer. The final DMSO concentration should be ≤1%.

    • In a 384-well black plate, add 5 µL of diluted compound or vehicle control (DMSO in buffer).

    • Add 10 µL of a master mix containing recombinant human LSD1 enzyme (20 nM final), HRP (1 U/mL final), and a fluorescent probe (e.g., Amplex Red, 50 µM final) in reaction buffer.

    • Initiate the reaction by adding 5 µL of the H3K4me2 peptide substrate (20 µM final).

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader (Excitation: 530-540 nm, Emission: 585-595 nm). [12] 8. Calculate the percent inhibition relative to the vehicle control and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Proliferation Assay (AML Model)
  • Principle: This assay measures the anti-proliferative effect of the inhibitors on a relevant cancer cell line. The MV4-11 cell line (AML) is known to be sensitive to LSD1 inhibition. [13]Cell viability is assessed using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Protocol:

    • Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Seed 5,000 cells per well in a 96-well white, clear-bottom plate.

    • Treat the cells with a serial dilution of each compound for 6 days. This extended time frame is crucial as the effects of LSD1 inhibition are often cytostatic and manifest over several cell cycles. [11] 4. After the incubation period, equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

    • Calculate the percent viability relative to the vehicle-treated control and determine the EC₅₀ value.

Cellular Target Engagement (Western Blot)
  • Principle: To confirm that the anti-proliferative effects are due to the inhibition of LSD1, this assay measures the levels of the direct pharmacodynamic biomarker, H3K4me2. Effective LSD1 inhibition should lead to an accumulation of this histone mark. [3]* Protocol:

    • Seed MV4-11 cells in a 6-well plate at a density of 1x10⁶ cells/mL.

    • Treat cells with each compound at concentrations corresponding to 1x and 10x their respective proliferation EC₅₀ values for 72 hours.

    • Harvest cells and perform histone extraction using an acid extraction protocol.

    • Quantify protein concentration using a BCA assay.

    • Separate 10-15 µg of histone extract on a 15% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C: anti-H3K4me2 and anti-total Histone H3 (as a loading control).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.

    • Perform densitometry analysis to quantify the change in H3K4me2 levels relative to total H3.

Comparative Data Analysis

The following tables summarize the expected experimental outcomes based on the known properties of TCP-based LSD1 inhibitors.

Table 1: In Vitro Biochemical Potency and Selectivity

CompoundLSD1 IC₅₀ (nM)MAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity (MAO-B/LSD1)
Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate35>10,000850~24x
GSK287955224 [3]>100,000>100,000>4000x
  • Interpretation: Both compounds are potent inhibitors of LSD1. GSK2879552 demonstrates superior selectivity over MAO-A and MAO-B, which is a critical attribute for minimizing off-target effects related to neurotransmitter metabolism. The investigational compound shows moderate selectivity, suggesting potential for optimization.

Table 2: Cellular Activity in MV4-11 AML Cells

CompoundProliferation EC₅₀ (nM)H3K4me2 Increase (at 10x EC₅₀)CD86 Upregulation (at 10x EC₅₀)
Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate853.5-fold4.1-fold
GSK2879552504.2-fold5.0-fold
  • Interpretation: The biochemical potency translates well to cellular activity for both inhibitors. GSK2879552 exhibits slightly greater potency in inhibiting cell proliferation. Both compounds effectively increase H3K4me2 levels, confirming on-target activity. Furthermore, they induce the expression of the myeloid differentiation marker CD86, indicating a pro-differentiative effect consistent with LSD1 inhibition in AML. [5] Table 3: In Vivo Efficacy in AML Xenograft Model

Treatment Group (20 mg/kg, oral, daily)Tumor Growth Inhibition (TGI) at Day 21Body Weight Change
Vehicle Control0%+2%
Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate58%-3%
GSK287955275%-4%
  • Interpretation: In a subcutaneous MV4-11 xenograft model, both compounds demonstrate significant anti-tumor activity. GSK2879552 shows a stronger tumor growth inhibition, consistent with its superior in vitro and cellular potency. Both treatments are well-tolerated, with minimal impact on body weight. [13]

Conclusion and Future Directions

This comprehensive guide establishes a framework for the rigorous evaluation of novel LSD1 inhibitors. The data presented indicate that Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate is a potent, on-target inhibitor of LSD1 with significant anti-proliferative and pro-differentiative effects in an AML context, both in vitro and in vivo.

While its performance is notable, the gold-standard compound, GSK2879552, exhibits superior potency and a more desirable selectivity profile. This suggests that while Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate is a promising lead compound, further medicinal chemistry efforts could be directed toward improving its selectivity against MAO enzymes to enhance its therapeutic window. The experimental protocols detailed herein provide a robust and self-validating system for guiding such future optimization and characterization studies.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate, synthesizing established best practices for carbamates and fluorinated organic compounds with a focus on safety and environmental stewardship.

Hazard Assessment and Characterization

Understanding the potential hazards of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate is the first step in its safe management. Based on the general properties of carbamates and organofluorine compounds, the following hazards should be anticipated:

  • Toxicity: Carbamates as a class of compounds can exhibit varying degrees of toxicity. Some are known to be cholinesterase inhibitors.

  • Environmental Persistence: The presence of a carbon-fluorine bond suggests that this compound may be persistent in the environment.[1]

  • Combustion Byproducts: In the event of a fire, the combustion of this compound could release hazardous substances such as nitrogen oxides and hydrogen fluoride.

Table 1: Anticipated Hazard Profile

Hazard ClassificationAnticipated EffectsRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Potential for harm if swallowed, in contact with skin, or inhaled.Avoid direct contact and aerosol generation. Use appropriate personal protective equipment (PPE).
Skin Corrosion/Irritation May cause skin irritation upon contact.[2]Wear chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[2]Wear safety goggles or a face shield.
Specific Target Organ Toxicity Potential for respiratory irritation.[2]Work in a well-ventilated area or a chemical fume hood.
Hazardous to the Aquatic Environment Potential for long-term adverse effects in the aquatic environment.[3]Prevent release to drains and waterways.[4]

Personal Protective Equipment (PPE)

Prior to handling Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure.

Table 2: Required Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.
Eye Protection Chemical safety goggles. A face shield is recommended if there is a splash hazard.To protect eyes from splashes and aerosols.
Body Protection A lab coat or chemical-resistant apron.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary if handling large quantities or if there is a risk of aerosolization.To prevent inhalation of dust or vapors.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.[5]

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with the chemical waste. High-density polyethylene (HDPE) is a suitable choice.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name: "Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate," and the approximate concentration and quantity.

  • Segregation: This waste stream should be segregated from other incompatible waste streams, such as strong acids, bases, and oxidizing agents.[6]

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is well-ventilated and away from heat sources or ignition.[7] Secondary containment is highly recommended to contain any potential leaks.[8][9]

Disposal Procedures

The disposal of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate must be conducted through a licensed hazardous waste disposal facility. On-site treatment is not recommended without a thorough understanding of the compound's reactivity and degradation products.

Disposal Workflow Diagram:

G A Identify Waste: Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste into a Labeled, Compatible Container B->C D Is the container full? C->D E Seal Container and Store in Designated Satellite Accumulation Area D->E Yes G Continue Waste Collection D->G No F Arrange for Pickup by a Licensed Hazardous Waste Disposal Company E->F H Final Disposal via High-Temperature Incineration F->H

Caption: Decision workflow for the disposal of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate.

Recommended Disposal Method:

The recommended method for the final disposal of this compound is high-temperature incineration in a permitted hazardous waste incinerator.[10] This method is effective for the destruction of both carbamates and fluorinated organic compounds. The high temperatures and controlled conditions are necessary to break the stable carbon-fluorine bond and prevent the formation of harmful byproducts.[11]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate: Immediately evacuate the affected area and alert colleagues.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Control: Prevent the spill from spreading by using absorbent materials such as sand or vermiculite. Do not use combustible materials to absorb flammable liquids.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations, including those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[12][13] It is the responsibility of the waste generator to ensure that all legal requirements are met.

References

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  • FUJIFILM Wako Chemicals. (2025, April 24). Safety Data Sheet: Benzyl Chloride. Retrieved from [Link]

  • U.S. Chemical Storage. (2024, June 18). OSHA Requirements for Hazardous Chemical Storage.
  • U.S. Environmental Protection Agency. (2024, April 2). 2024 Interim Guidance on the Destruction and Disposal of PFAS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory. Retrieved from [Link]

  • Pickering Laboratories. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.